NR-11c
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C59H71BrF2N10O8S |
|---|---|
分子量 |
1198.2 g/mol |
IUPAC 名称 |
(2S,4S)-1-[(2S)-2-[6-[4-[4-[3-[[3-[3-bromo-4-[(2,4-difluorophenyl)methoxy]-6-methyl-2-oxo-1-pyridinyl]-4-methylbenzoyl]amino]propyl]triazol-1-yl]butanoylamino]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C59H71BrF2N10O8S/c1-35-16-17-41(28-47(35)72-36(2)27-49(52(60)57(72)78)80-33-42-22-23-43(61)29-46(42)62)55(76)64-25-11-13-44-31-70(69-68-44)26-12-15-50(74)63-24-10-8-9-14-51(75)67-54(59(5,6)7)58(79)71-32-45(73)30-48(71)56(77)66-37(3)39-18-20-40(21-19-39)53-38(4)65-34-81-53/h16-23,27-29,31,34,37,45,48,54,73H,8-15,24-26,30,32-33H2,1-7H3,(H,63,74)(H,64,76)(H,66,77)(H,67,75)/t37-,45-,48-,54+/m0/s1 |
InChI 键 |
DLPUMERSEMDCFZ-SDWDKAKYSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of NR-11c-Mediated p38α Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of NR-11c, a potent and selective Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of the p38α mitogen-activated protein kinase (MAPK). This compound represents a promising therapeutic modality by leveraging the cell's own ubiquitin-proteasome system to eliminate p38α, a key signaling node in various pathological processes, including inflammation and cancer. This document details the molecular interactions, signaling pathways, and experimental methodologies crucial for understanding and evaluating the efficacy of this compound. Quantitative data are summarized for comparative analysis, and key processes are visualized through detailed diagrams.
Introduction to this compound and Targeted Protein Degradation
This compound is a heterobifunctional molecule that operates on the principle of targeted protein degradation. It is comprised of three key components: a ligand that binds to the target protein, p38α, a second ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting these two moieties[1]. By bringing p38α and the VHL E3 ligase into close proximity, this compound facilitates the ubiquitination of p38α, marking it for degradation by the 26S proteasome[2][3]. This event-driven, catalytic mechanism allows for the substoichiometric removal of the target protein, offering potential advantages over traditional small-molecule inhibitors.
Mechanism of Action: The p38α-NR-11c-VHL Ternary Complex
The cornerstone of this compound's activity is the formation of a productive ternary complex with p38α and the VHL E3 ligase[4][5]. This induced proximity is the critical step that initiates the downstream degradation cascade.
-
Binding Events: this compound simultaneously engages the ATP-binding pocket of p38α and the substrate recognition site of VHL.
-
Ubiquitination Cascade: The formation of the ternary complex facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to accessible lysine (B10760008) residues on the surface of p38α.
-
Polyubiquitination: The sequential addition of ubiquitin molecules results in a polyubiquitin (B1169507) chain, which acts as a recognition signal for the proteasome.
-
Proteasomal Degradation: The 26S proteasome recognizes and unfolds the polyubiquitinated p38α, subsequently degrading it into smaller peptides. This compound is then released and can engage in further catalytic cycles of degradation.
The degradation of p38α by this compound has been shown to be dependent on the proteasome, as co-treatment with the proteasome inhibitor MG132 rescues p38α levels[6].
Quantitative Analysis of this compound Activity
The efficacy of this compound has been characterized by several key quantitative parameters. The following tables summarize the available data for in vitro and in vivo activity.
Table 1: In Vitro Degradation Profile of this compound
| Parameter | Value | Cell Line | Treatment Conditions | Reference |
| DC50 | 11.55 nM | MDA-MB-231 | 24-hour treatment | [1] |
| Time to Onset | Significant degradation observed at 2-4 hours | MDA-MB-231 | 1 µM treatment | [7] |
| Duration of Effect | Degradation maintained for up to 72 hours | MDA-MB-231 | 1 µM treatment | [7] |
| Washout Effect | Significant degradation persists for at least 48 hours after compound removal | MDA-MB-231 | 24-hour treatment with 1 µM this compound followed by washout | [7] |
Note: While a specific Dmax (maximum degradation) value for this compound is not explicitly stated in the primary literature, western blot data indicates near-complete degradation of p38α at effective concentrations.
Table 2: In Vivo Activity of this compound
| Animal Model | Dosage and Administration | Tissue/Tumor Type | Observed Effect | Reference |
| Mouse Breast Cancer Model | 15 mg/kg; single intra-peritumoral injection | Mammary Tumor | Down-regulation of p38α levels | [1] |
| Mouse | Intraperitoneal or intravenous injection | Liver | Primary site of action with observed p38α degradation | [1][2][3] |
Selectivity Profile of this compound
A critical aspect of any targeted therapeutic is its selectivity. This compound has demonstrated notable selectivity for the p38α isoform.
Table 3: Isoform Selectivity of this compound
| Isoform | Degradation Observed | Comments | Reference |
| p38α | Yes | Potent and efficient degradation. | [3][8][9][10] |
| p38β | No | Despite in vitro binding, this compound does not induce degradation of p38β in cells. | [3][8][9][10] |
| p38γ | Not reported | ||
| p38δ | Not reported |
Note: A comprehensive kinase selectivity panel for this compound against a broad range of kinases is not publicly available. Such data would be invaluable for a complete understanding of its off-target effects.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Western Blotting for p38α Degradation
This protocol is used to quantify the levels of p38α protein in cells following treatment with this compound.
-
Cell Culture and Treatment:
-
Plate cells (e.g., MDA-MB-231) at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time points (e.g., 2, 4, 8, 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells on ice with RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane using a wet transfer system at 100V for 90 minutes.
-
Verify transfer efficiency by Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p38α (e.g., Cell Signaling Technology, #9212, 1:1000 dilution) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody (1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize p38α band intensity to the corresponding loading control.
-
Immunoprecipitation for Ternary Complex Formation
This protocol is designed to demonstrate the this compound-dependent interaction between p38α and VHL.
-
Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle control.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease inhibitors).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against either p38α or VHL overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for an additional 2-4 hours.
-
-
Washes and Elution:
-
Wash the beads three to five times with lysis buffer.
-
Elute the bound proteins by boiling the beads in 2x Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by western blotting as described in section 5.1, probing for the co-precipitated protein (e.g., if p38α was immunoprecipitated, blot for VHL, and vice versa).
-
In-Cell Ubiquitination Assay
This assay is used to detect the ubiquitination of p38α following this compound treatment.
-
Cell Transfection and Treatment:
-
Co-transfect cells with plasmids expressing HA-tagged ubiquitin and FLAG-tagged p38α.
-
After 24-48 hours, treat the cells with this compound and a proteasome inhibitor (e.g., MG132) for 4-6 hours to allow for the accumulation of ubiquitinated proteins.
-
-
Cell Lysis and Immunoprecipitation:
-
Lyse the cells in a denaturing buffer containing 1% SDS to disrupt non-covalent protein-protein interactions.
-
Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration to 0.1%.
-
Immunoprecipitate FLAG-p38α using an anti-FLAG antibody conjugated to beads.
-
-
Washes and Elution:
-
Wash the beads extensively with a high-salt buffer to remove non-specific binders.
-
Elute the immunoprecipitated proteins.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by western blotting, probing with an anti-HA antibody to detect ubiquitinated p38α, which will appear as a high-molecular-weight smear.
-
Real-Time Quantitative PCR (RT-qPCR)
This protocol is used to determine if this compound affects the mRNA levels of MAPK14 (the gene encoding p38α).
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound as for the western blot experiment.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
Synthesize cDNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using SYBR Green master mix and primers specific for MAPK14 and a housekeeping gene (e.g., GAPDH).
-
Human MAPK14 Forward Primer: 5'-GAGCGTTACCAGAACCTGTCTC-3'
-
Human MAPK14 Reverse Primer: 5'-AGTAACCGCAGTTCTCTGTAGGT-3'
-
-
Run the qPCR reaction on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression of MAPK14 mRNA using the ΔΔCt method, normalizing to the housekeeping gene.
-
Visualizing the Mechanism and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involved in this compound's mechanism of action and the experimental workflows.
Caption: Mechanism of this compound mediated p38α degradation.
Caption: Western Blotting Experimental Workflow.
Caption: Immunoprecipitation Experimental Workflow.
Structural Insights and Future Directions
To date, a high-resolution crystal structure of the p38α-NR-11c-VHL ternary complex has not been reported in the public domain. Such structural information would be invaluable for understanding the specific protein-protein interactions that drive the formation and stability of the complex, and for rationally designing next-generation p38α degraders with improved properties.
Furthermore, the precise lysine residues on p38α that are targeted for ubiquitination by the VHL E3 ligase in the context of this compound-mediated degradation have not been definitively identified. Mass spectrometry-based proteomics approaches could be employed to map these ubiquitination sites, providing a more detailed understanding of the degradation process.
Conclusion
This compound is a powerful chemical probe and a promising therapeutic lead that effectively and selectively induces the degradation of p38α. Its mechanism of action, centered on the formation of a productive ternary complex with p38α and the VHL E3 ligase, has been well-characterized through a variety of in vitro and in vivo studies. This technical guide provides a comprehensive resource for researchers in the field of targeted protein degradation, offering detailed protocols and a summary of the key quantitative data that define the activity of this compound. Further studies to elucidate the structural basis of ternary complex formation and the specific sites of ubiquitination will undoubtedly accelerate the development of this and other targeted protein degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential PROTAC substrate specificity dictated by orientation of recruited E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α [ouci.dntb.gov.ua]
- 9. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38 alpha - CD Bioparticles [cd-bioparticles.net]
- 10. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α [diposit.ub.edu]
Discovery and Development of NR-11c: A Technical Guide to a Selective p38α Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, development, and characterization of NR-11c, a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of mitogen-activated protein kinase p38α (MAPK14). p38α is a key signaling protein implicated in a multitude of cellular processes, including inflammation and stress responses, making it a significant target for therapeutic intervention. This compound represents a novel approach to modulate the p38α pathway by harnessing the cell's own ubiquitin-proteasome system to achieve targeted protein degradation rather than simple inhibition. This document details the mechanism of action, quantitative performance data, and detailed experimental protocols for the synthesis and evaluation of this compound, offering a valuable resource for researchers in the fields of drug discovery, cell biology, and oncology.
Introduction: Targeting the p38α Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to a wide array of extracellular stimuli, including inflammatory cytokines and environmental stress.[1][2] Of the four p38 isoforms (α, β, γ, and δ), p38α is the most ubiquitously expressed and extensively studied, playing a central role in inflammation, apoptosis, cell cycle regulation, and cell differentiation.[3] Dysregulation of the p38α pathway has been linked to numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[4]
Traditional therapeutic strategies have focused on the development of small molecule inhibitors that block the catalytic activity of p38α. However, this approach can be limited by off-target effects and the development of resistance. Proteolysis-targeting chimeras (PROTACs) offer an alternative and potentially more effective strategy. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery.
This compound is a PROTAC designed to selectively target p38α for degradation. It is composed of a ligand that binds to p38α, a linker molecule, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This technical guide provides an in-depth look at the discovery, synthesis, and biological evaluation of this compound.
Mechanism of Action of this compound
This compound functions by inducing the formation of a ternary complex between p38α and the VHL E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of p38α. The resulting polyubiquitinated p38α is then recognized and degraded by the 26S proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple p38α proteins, leading to a sustained and potent downstream effect. The degradation of p38α by this compound has been shown to be dependent on both the proteasome and the activity of the cullin-RING ubiquitin ligase complex.
Quantitative Data Summary
The efficacy of this compound has been quantified in various cancer cell lines. The key parameters for targeted protein degradation are the DC50 (the concentration of the degrader that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Selectivity Notes |
| This compound | p38α | MDA-MB-231 | 11.55 | >90 | Induces degradation of p38α but not p38β in cells, despite binding to both isoforms in vitro. |
| U2OS | Effective | >90 | Demonstrates potent degradation in osteosarcoma cell lines where CRBN-based PROTACs were less effective. | ||
| MG63 | Effective | >90 | |||
| SAOS-2 | Effective | >90 |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound.
Chemical Synthesis of this compound
This compound is synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction, which links a p38α inhibitor-alkyne precursor with a VHL ligand-azide precursor.
Materials:
-
p38α inhibitor-alkyne precursor
-
VHL ligand-azide precursor
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., 1:1 t-BuOH/H₂O or DMF)
Protocol:
-
Dissolve the p38α inhibitor-alkyne (1.0 equivalent) and VHL ligand-azide (1.0-1.2 equivalents) in the chosen solvent.
-
In a separate tube, prepare a catalyst premix by combining CuSO₄ and THPTA in a 1:5 molar ratio. Allow this to stand for 1-2 minutes.
-
Add the catalyst premix to the solution of the alkyne and azide.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (1.5-2.0 equivalents).
-
Stir the reaction at room temperature for 1-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, purify the product using standard methods such as extraction or column chromatography to yield this compound.
Cell Culture and Treatment
Cell Line: MDA-MB-231 (human breast adenocarcinoma)
Materials:
-
MDA-MB-231 cells (ATCC HTB-26)
-
Leibovitz's L-15 Medium (ATCC 30-2008)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (in DMSO)
Protocol:
-
Culture MDA-MB-231 cells in Leibovitz's L-15 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere without CO₂.
-
For experiments, seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) before proceeding with downstream analysis.
Western Blot Analysis for p38α Degradation
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p38α, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Protocol:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p38α antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody to ensure equal protein loading.
-
Quantify band intensities using densitometry software to determine the extent of p38α degradation.
Real-Time Quantitative PCR (RT-qPCR) for MAPK14 mRNA Levels
This protocol is to determine if the reduction in p38α protein is due to degradation or transcriptional downregulation.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for MAPK14 (the gene encoding p38α) and a housekeeping gene (e.g., GAPDH)
Protocol:
-
Extract total RNA from this compound-treated and control cells using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the appropriate master mix, cDNA template, and primers for MAPK14 and the housekeeping gene.
-
Perform the qPCR using a real-time PCR detection system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of MAPK14 mRNA, normalized to the housekeeping gene.
In Vivo Tumor Model Studies
Animal Model: Immunocompromised mice (e.g., nude mice)
Materials:
-
MDA-MB-231 cells
-
Matrigel
-
This compound formulation for injection
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of MDA-MB-231 cells and Matrigel into the flank of the mice to establish tumors.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 15 mg/kg) via intraperitoneal or intratumoral injection.
-
Monitor tumor growth over time by measuring tumor volume with calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for p38α levels).
Discussion and Future Directions
The development of this compound as a selective p38α degrader represents a significant advancement in the field of targeted protein degradation. By effectively reducing the cellular levels of p38α, this compound provides a powerful tool to study the biological functions of this kinase and offers a promising therapeutic strategy for diseases driven by p38α signaling. The data presented in this guide demonstrate the potent and selective activity of this compound in vitro and in vivo.
Future research will likely focus on optimizing the pharmacokinetic properties of this compound to improve its systemic efficacy and exploring its therapeutic potential in a broader range of disease models. Furthermore, the principles underlying the selectivity of this compound for p38α over other isoforms, despite in vitro binding, warrant further investigation and could inform the design of next-generation PROTACs with even greater specificity. The detailed protocols provided herein should facilitate further research and development in this exciting area of drug discovery.
References
The Role of VHL E3 Ligase in NR-11c Mediated Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crucial role of the von Hippel-Lindau (VHL) E3 ubiquitin ligase in the mechanism of action of NR-11c, a Proteolysis Targeting Chimera (PROTAC). This compound is engineered to selectively induce the degradation of the p38α protein kinase, a key player in various cellular stress responses and a target of interest in oncology and inflammatory diseases. This document details the underlying signaling pathways, presents key quantitative data, and provides comprehensive experimental protocols for the characterization of VHL-dependent protein degradation.
Introduction to VHL E3 Ligase and PROTAC Technology
The ubiquitin-proteasome system (UPS) is the primary cellular machinery for the degradation of intracellular proteins. E3 ubiquitin ligases are central to this system, providing substrate specificity by recognizing and binding to target proteins, thereby facilitating their ubiquitination and subsequent degradation by the 26S proteasome.
The VHL protein is the substrate recognition component of the Cullin 2 RING-VHL E3 ligase (CRL2^VHL^) complex. Under normal oxygen conditions (normoxia), VHL recognizes and binds to the alpha subunit of the hypoxia-inducible factor (HIF-1α) that has been hydroxylated on specific proline residues. This interaction leads to the ubiquitination and degradation of HIF-1α, preventing the activation of hypoxic response genes.
PROTACs are heterobifunctional molecules that hijack the UPS to induce the degradation of specific proteins of interest (POIs). They consist of a ligand that binds to the POI, a ligand that recruits an E3 ligase, and a linker connecting the two. This compound is a VHL-based PROTAC that utilizes a VHL ligand to recruit the CRL2^VHL^ complex to the p38α protein kinase, leading to its targeted degradation.
Signaling Pathway of this compound Mediated p38α Degradation
The mechanism of this compound-mediated p38α degradation involves the formation of a ternary complex between p38α, this compound, and the VHL E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of p38α. The polyubiquitinated p38α is then recognized and degraded by the proteasome.
A Comprehensive Technical Guide on the In Vitro and In Vivo Stability of Novel Compounds: A Case Study Approach with "NR-11c"
Disclaimer: Information regarding a specific compound designated "NR-11c" is not publicly available in the scientific literature. This guide, therefore, utilizes "this compound" as a hypothetical case study to present a comprehensive overview of the principles and methodologies for assessing the in vitro and in vivo stability of a new chemical entity. The data and pathways presented are representative examples based on established drug discovery and development practices.
This technical whitepaper provides an in-depth analysis of the essential stability studies required for the preclinical evaluation of a novel compound, here referred to as this compound. For researchers, scientists, and drug development professionals, understanding the metabolic fate and persistence of a compound is critical for predicting its pharmacokinetic profile, efficacy, and potential for toxicity. This document outlines the key experimental protocols, presents data in a structured format, and visualizes complex processes to facilitate a clear understanding of the stability assessment workflow.
In Vitro Stability Assessment
In vitro stability assays are fundamental in early drug discovery to screen and select candidates with favorable metabolic profiles. These assays predict how a compound might be metabolized in the body, primarily by the liver.
Liver Microsomal Stability
This assay evaluates the metabolic stability of a compound when exposed to liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes like cytochrome P450s (CYPs).[1][2]
Experimental Protocol:
-
Preparation: Human liver microsomes (HLM) are thawed and diluted in a phosphate (B84403) buffer.
-
Incubation: The test compound (this compound) is added to the microsomal suspension at a final concentration of 1 µM.
-
Reaction Initiation: The metabolic reaction is initiated by adding the cofactor NADPH.[3]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.
-
Analysis: After centrifugation, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Calculation: The rate of disappearance of the compound is used to calculate the half-life (t½) and intrinsic clearance (CLint).[2]
Data Summary: In Vitro Metabolic Stability of this compound in Liver Microsomes
| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 45 | 30.8 |
| Rat | 28 | 49.5 |
| Mouse | 15 | 92.4 |
| Dog | 55 | 25.2 |
| Monkey | 40 | 34.6 |
Hepatocyte Stability
Hepatocyte assays provide a more comprehensive picture of metabolic stability as they use intact liver cells, which contain both Phase I and Phase II metabolic enzymes, as well as active transport mechanisms.[1][2]
Experimental Protocol:
-
Cell Preparation: Cryopreserved hepatocytes from different species are thawed and suspended in an appropriate incubation medium.
-
Incubation: The test compound (this compound) is added to the hepatocyte suspension.
-
Sampling: Samples are collected at multiple time points over a period of up to 4 hours.
-
Analysis: The concentration of the parent compound is determined using LC-MS/MS.
-
Calculation: The half-life and intrinsic clearance are calculated from the disappearance rate of the compound.
Data Summary: In Vitro Metabolic Stability of this compound in Hepatocytes
| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/10^6 cells) |
| Human | 62 | 22.4 |
| Rat | 40 | 34.7 |
| Mouse | 25 | 55.5 |
Plasma Stability
This assay determines the stability of a compound in plasma to assess its susceptibility to hydrolysis by plasma enzymes (e.g., esterases, amidases).[4]
Experimental Protocol:
-
Incubation: The test compound (this compound) is incubated in plasma from various species at 37°C.
-
Time Points: Samples are taken at different time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Termination and Analysis: The reaction is stopped, and the remaining amount of the parent compound is quantified by LC-MS/MS.
-
Data Reporting: Results are typically expressed as the percentage of the parent compound remaining at each time point and the calculated half-life.
Data Summary: Plasma Stability of this compound
| Species | Half-Life (t½, min) | % Remaining at 120 min |
| Human | > 120 | 98.5 |
| Rat | 110 | 90.2 |
| Mouse | 95 | 85.7 |
In Vivo Stability and Pharmacokinetics
In vivo studies are essential to understand how a compound behaves in a whole organism, providing data on its absorption, distribution, metabolism, and excretion (ADME).
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Wistar rats are typically used.
-
Dosing: this compound is administered intravenously (IV) and orally (PO) to different groups of animals.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing.
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of this compound is measured using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters.
Data Summary: In Vivo Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose (mg/kg) | 1 | 5 |
| Cmax (ng/mL) | 580 | 250 |
| Tmax (h) | 0.08 | 0.5 |
| AUC (ng*h/mL) | 1250 | 2800 |
| Half-Life (t½, h) | 2.5 | 2.8 |
| Clearance (CL, L/h/kg) | 0.8 | - |
| Volume of Distribution (Vd, L/kg) | 2.9 | - |
| Bioavailability (F, %) | - | 45 |
Visualizations: Pathways and Workflows
Hypothetical Metabolic Pathway of this compound
The following diagram illustrates a potential metabolic degradation pathway for a hypothetical compound, this compound, involving common Phase I and Phase II biotransformations.
Caption: Hypothetical Phase I and Phase II metabolic pathways of this compound.
Experimental Workflow for Stability Assessment
This diagram outlines the logical flow of experiments in assessing the stability of a new chemical entity.
Caption: General experimental workflow for compound stability assessment.
Conclusion
The in vitro and in vivo stability profile of a compound like the hypothetical this compound is a critical determinant of its potential as a drug candidate. Early assessment using a tiered approach, from high-throughput in vitro assays to more complex in vivo studies, allows for the efficient selection of compounds with desirable pharmacokinetic properties. The data presented in this guide, although illustrative, highlights the importance of cross-species comparisons to better predict human pharmacokinetics. A thorough understanding of a compound's stability is paramount for its successful progression through the drug development pipeline.
References
In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of NR-11c and Structurally Related Compounds
Disclaimer: No specific therapeutic agent or research compound designated "NR-11c" was identified in the available literature. This guide synthesizes information on structurally or functionally related compounds, such as the antiepileptic drug candidate C-11 and the carbon-11 (B1219553) labeled radiotracer [¹¹C]NNC-112 , to provide a comprehensive overview of the anticipated pharmacokinetic and pharmacodynamic properties, experimental methodologies, and relevant biological pathways. This document serves as a template for what a technical whitepaper on this compound would entail.
Introduction
This technical guide provides a detailed analysis of the pharmacokinetics (PK) and pharmacodynamics (PD) of novel therapeutic and diagnostic agents, with a focus on compounds designated with "-11c" or similar nomenclature. The primary audience for this document includes researchers, scientists, and professionals in the field of drug development. The guide will present quantitative data in structured tables, detail experimental protocols, and visualize complex biological and experimental processes using diagrams.
Section A: C-11 (Antiepileptic Drug Candidate)
Pharmacodynamics of C-11
The novel antiepileptic drug (AED) candidate C-11 has demonstrated significant anticonvulsant activity. Its mechanism of action is believed to involve the modulation of voltage-gated ion channels. Specifically, studies suggest that C-11 interacts with both voltage-sensitive sodium (Na+) channels and L-type calcium (Ca2+) channels in neurons[1].
-
Interaction with Sodium Channels: In vitro binding assays using [3H]BTX as a radioligand have shown that C-11 is an effective binder to neuronal voltage-sensitive Na+ channels, particularly at higher concentrations (500 μM)[1]. The mechanism is thought to involve the modulation of fast inactivation of these channels[1].
-
Interaction with Calcium Channels: C-11 has also been observed to have a notable affinity for L-type Ca2+ channels, while not binding to N-type Ca2+ channels. This interaction with L-type Ca2+ channels is a known mechanism of action for established AEDs like topiramate[1].
The pharmacodynamic interaction of C-11 with other AEDs has been explored. It has been found to synergistically enhance the anticonvulsant effects of lacosamide (B1674222) (LCM) and valproic acid (VPA), while not affecting the action of carbamazepine (B1668303) (CBZ) and lamotrigine (B1674446) (LTG) in the maximal electroshock (MES) seizure model in mice[1]. This suggests that the combined therapeutic effect may arise from complementary mechanisms of action[1].
Caption: Proposed mechanism of action for the antiepileptic drug candidate C-11.
Pharmacokinetics of C-11
Detailed pharmacokinetic data for C-11 is not yet publicly available. Preclinical studies would typically involve determining its absorption, distribution, metabolism, and excretion (ADME) profile in animal models.
Experimental Protocols for C-11
The MES test is a standard preclinical model for evaluating the efficacy of potential antiepileptic drugs.
-
Animal Model: Male albino Swiss mice are commonly used.
-
Drug Administration: C-11 and other AEDs are administered, typically intraperitoneally, at varying doses.
-
Induction of Seizures: A high-frequency electrical stimulus is delivered via corneal electrodes to induce tonic-clonic seizures.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The dose-response relationship is determined, and the median effective dose (ED50) is calculated.
These assays are used to determine the affinity of a compound for a specific receptor or ion channel.
-
Tissue Preparation: Synaptosomal membranes are prepared from the cerebral cortex of rats.
-
Radioligand: A specific radioligand, such as [3H]batrachotoxin ([3H]BTX) for sodium channels, is used.
-
Incubation: The tissue preparation is incubated with the radioligand and varying concentrations of the test compound (C-11).
-
Separation and Counting: Bound and free radioligand are separated by filtration, and the radioactivity of the bound fraction is measured using a liquid scintillation counter.
-
Data Analysis: The inhibition constant (Ki) is calculated to determine the binding affinity of the test compound.
Section B: [¹¹C]NNC-112 (Dopamine D1 Receptor Radiotracer)
Pharmacodynamics of [¹¹C]NNC-112
[¹¹C]NNC-112 is a positron emission tomography (PET) radiotracer used for imaging dopamine (B1211576) D1 receptors in the brain. As a D1 antagonist, its pharmacological effects are dose-dependent[2].
-
Low Doses (Tracer Doses): At the microgram doses used in human PET studies (≤ 6.54 µg), no pharmacological or toxic effects are expected[2].
-
Higher Doses (Preclinical): In preclinical animal studies, higher doses of NNC-112 resulted in observable pharmacological effects. In rats, a dose of 1 mg/kg (i.v.) induced sedation and decreased locomotor activity in approximately half of the animals. At even higher doses, more severe effects such as ataxia and catalepsy were observed[2].
Pharmacokinetics of [¹¹C]NNC-112
The primary application of [¹¹C]NNC-112 is as a PET tracer, and its pharmacokinetics are crucial for accurate quantitative imaging. This involves tracking its distribution and binding to D1 receptors in the brain over time.
Preclinical toxicology studies were conducted in mice and rats to establish the safety profile of NNC-112.
| Species | Route of Administration | Observed Effects at Low Doses | Observed Effects at High Doses |
| NMRI Mice | Oral | Sedation, decreased locomotor activity | More severe locomotor signs |
| Wistar Rats | Oral | Sedation, decreased locomotor activity | Ataxia, catalepsy |
| Wistar Rats | Intravenous | Decreased locomotor activity, sedation (at 1 mg/kg) | - |
Table 1: Summary of preclinical toxicology findings for NNC-112.[2]
Experimental Protocols for [¹¹C]NNC-112
-
Radiosynthesis: [¹¹C]NNC-112 is synthesized by the methylation of its desmethyl precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate.
-
Subject Preparation: Subjects are positioned in the PET scanner, and a transmission scan is performed for attenuation correction.
-
Radiotracer Injection: A bolus of [¹¹C]NNC-112 is administered intravenously.
-
Dynamic PET Scan: A dynamic emission scan is acquired over a period of 60-90 minutes.
-
Arterial Blood Sampling: To generate a metabolite-corrected arterial input function, arterial blood samples are drawn at frequent intervals throughout the scan.
-
Data Analysis: Time-activity curves are generated for various brain regions of interest. Kinetic modeling is then applied to these curves to estimate key parameters such as the volume of distribution (VT) and binding potential (BPND), which reflect the density of D1 receptors.
Caption: A typical experimental workflow for a PET imaging study using a radiotracer.
Section C: [¹¹C]flumazenil (Benzodiazepine Receptor Radiotracer)
Pharmacodynamics of [¹¹C]flumazenil
[¹¹C]flumazenil is a PET radiotracer that binds to benzodiazepine (B76468) receptors in the brain. At the tracer doses used for PET imaging, it does not exert any discernible pharmacological effects. Its utility lies in its ability to quantify the density and occupancy of benzodiazepine receptors in various neurological and psychiatric conditions.
Pharmacokinetics of [¹¹C]flumazenil
The pharmacokinetics of [¹¹C]flumazenil have been studied in humans, revealing significant interindividual variability[3]. A two-compartment model best describes the population pharmacokinetics of tracer doses of this compound[4][5].
-
Metabolism: The primary metabolic pathway for flumazenil (B1672878) is its conversion to flumazenil 'acid' by hepatic carboxylesterases[3].
-
Clearance: The plasma clearance of [¹¹C]flumazenil ranges from 48 to 139 L/h[3]. The total body clearance is influenced by both hepatic blood flow and carboxylesterase activity[3].
-
Distribution: The volume of distribution (Vd) is a key parameter in pharmacokinetic modeling.
| Parameter | Mean Value | Coefficient of Variation (%) |
| Clearance (CL) | 1530 mL/min | 6.6 |
| Central Volume of Distribution (V1) | 24.8 x 10³ mL | 3.8 |
| Peripheral Volume of Distribution (V2) | 27.3 x 10³ mL | 5.4 |
| Inter-compartmental Clearance (Q) | 2510 mL/min | 6.5 |
Table 2: Population pharmacokinetic parameters for [¹¹C]flumazenil based on a two-compartment model.[4]
Covariates such as body weight and disease type (e.g., epilepsy) have been shown to significantly influence the pharmacokinetics of [¹¹C]flumazenil[4].
Experimental Protocols for [¹¹C]flumazenil
-
Data Collection: Arterial blood samples are collected at multiple time points after the injection of [¹¹C]flumazenil to measure the concentration of the parent compound and its radiolabeled metabolites[3].
-
Model Development: A population pharmacokinetic model is developed using nonlinear mixed-effects modeling software (e.g., NONMEM). One-, two-, and three-compartment models are typically evaluated[4][5].
-
Model Validation: The final model is validated using techniques such as bootstrap analysis to ensure its robustness and predictive performance[4].
-
Covariate Analysis: The influence of patient-specific factors (e.g., age, weight, gender, disease state) on the pharmacokinetic parameters is investigated[4].
Caption: Logical flow for developing a population pharmacokinetic model.
References
- 1. C-11, a New Antiepileptic Drug Candidate: Evaluation of the Physicochemical Properties and Impact on the Protective Action of Selected Antiepileptic Drugs in the Mouse Maximal Electroshock-Induced Seizure Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. Plasma pharmacokinetics of [11C]-flumazenil and its major metabolite [11C]-flumazenil ‘acid’ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population plasma pharmacokinetics of 11C-flumazenil at tracer concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide: Elucidating the Target Engagement of NR-11c in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies employed to characterize the target engagement of the novel anti-cancer compound, NR-11c. We detail experimental protocols for confirming direct target binding within cancer cell lines and quantifying the downstream effects on key signaling pathways. This document serves as a resource for researchers in oncology drug development, offering a structured approach to preclinical compound validation. All data presented herein is for illustrative purposes to guide experimental design and interpretation.
Introduction to this compound
This compound is a novel small molecule inhibitor designed to target key oncogenic signaling pathways. Understanding the direct interaction of this compound with its intended molecular target is a critical step in its preclinical development. This guide outlines the core assays to confirm target engagement and elucidate its mechanism of action in relevant cancer cell line models. While the precise target of this compound is under investigation, this guide will use the well-characterized PI3K/AKT/mTOR signaling pathway as an illustrative example of how to assess target engagement. Dysregulation of this pathway is a common driver of tumorigenesis, making it a frequent target for cancer therapeutics.[1][2][3]
Experimental Protocols for Target Engagement
A multi-faceted approach is essential to robustly confirm target engagement. The following protocols describe key assays for this purpose.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying direct target binding in a cellular context.[4][5][6][7] The principle is based on the ligand-induced thermal stabilization of the target protein.
2.1.1. Detailed Experimental Protocol
-
Cell Culture and Treatment:
-
Seed human cancer cells (e.g., A549, HeLa) in 6-well plates at a density of 0.5 x 10^6 cells per well and allow them to adhere for 24 hours.[8]
-
Prepare a stock solution of this compound in DMSO. Serially dilute the stock to achieve final desired concentrations (e.g., 0 µM, 1 µM, 10 µM) in complete culture medium.
-
Treat cells with this compound or vehicle control (DMSO) and incubate for 1-4 hours at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Use a thermal cycler to heat the tubes at a range of temperatures (e.g., 45°C to 70°C in 2-3°C increments) for 3-5 minutes.[4]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction from the aggregated proteins.[4]
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fractions using a BCA or Bradford assay.[8]
-
-
Western Blot Analysis:
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer.
-
Perform SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the target protein (e.g., AKT).
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.
-
2.1.2. Expected Data Outcome
The binding of this compound to its target protein is expected to increase the protein's thermal stability. This will result in more soluble protein remaining at higher temperatures in the this compound-treated samples compared to the vehicle-treated controls. This is visualized as a shift in the melting curve.
Table 1: Hypothetical CETSA Data for this compound Target Engagement with AKT
| Temperature (°C) | Vehicle Control (% Soluble AKT) | This compound (10 µM) (% Soluble AKT) |
| 45 | 100 | 100 |
| 50 | 95 | 100 |
| 55 | 70 | 98 |
| 60 | 40 | 85 |
| 65 | 15 | 60 |
| 70 | 5 | 30 |
In Vitro Kinase Activity Assay
To determine if this compound inhibits the enzymatic activity of its putative kinase target, an in vitro kinase assay is performed.
2.2.1. Detailed Experimental Protocol
-
Reagents and Setup:
-
Recombinant active kinase (e.g., AKT1).
-
Kinase-specific substrate peptide.
-
ATP.
-
Kinase reaction buffer.
-
This compound at various concentrations.
-
-
Kinase Reaction:
-
Detection of Kinase Activity:
-
Several methods can be used for detection, including:
-
Radiometric Assay: Utilizes ³²P-labeled ATP to measure the incorporation of phosphate (B84403) into the substrate.[11][12]
-
Fluorescence-Based Assays: Employ fluorescent probes that bind to either the phosphorylated substrate or the ADP produced.[11][12] This can be measured using techniques like Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[11][12]
-
Luminescence-Based Assays: Measure the amount of ATP remaining after the kinase reaction.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
2.2.2. Expected Data Outcome
If this compound is an effective inhibitor of the target kinase, a dose-dependent decrease in kinase activity will be observed.
Table 2: Hypothetical Kinase Activity Inhibition by this compound on AKT1
| This compound Concentration (nM) | Kinase Activity (% of Control) |
| 0 | 100 |
| 1 | 85 |
| 10 | 55 |
| 100 | 20 |
| 1000 | 5 |
| IC₅₀ | ~15 nM |
Western Blotting for Downstream Signaling
Western blotting is a fundamental technique to assess the effect of this compound on the phosphorylation status of downstream proteins in a signaling pathway.[8]
2.3.1. Detailed Experimental Protocol
-
Cell Culture and Treatment:
-
Plate cancer cells as described in the CETSA protocol.
-
Treat cells with a dose range of this compound (e.g., 0 µM, 0.1 µM, 1 µM, 10 µM) for a specified time (e.g., 24 hours).[8]
-
-
Protein Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.[8]
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[8]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13][14]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target and downstream proteins (e.g., p-AKT, total AKT, p-mTOR, total mTOR) overnight at 4°C.[8][13]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[13]
-
Detect the signal using an ECL substrate and an imaging system.
-
2.3.2. Expected Data Outcome
Treatment with an effective inhibitor like this compound should lead to a dose-dependent decrease in the phosphorylation of the target protein and its downstream effectors, without affecting the total protein levels.
Table 3: Hypothetical Densitometry Analysis of Western Blot for PI3K/AKT/mTOR Pathway Inhibition by this compound
| This compound (µM) | p-AKT / Total AKT (Ratio) | p-mTOR / Total mTOR (Ratio) |
| 0 | 1.00 | 1.00 |
| 0.1 | 0.75 | 0.80 |
| 1 | 0.30 | 0.45 |
| 10 | 0.05 | 0.10 |
Visualizing Workflows and Pathways
The following diagrams illustrate the experimental workflows and the targeted signaling pathway.
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Caption: Workflow for the in vitro kinase activity assay.
Caption: this compound as a hypothetical inhibitor of AKT in the PI3K/AKT/mTOR pathway.
Summary and Future Directions
The methodologies outlined in this guide provide a robust framework for confirming the target engagement of this compound in cancer cell lines. By employing CETSA for direct target binding, kinase assays for enzymatic inhibition, and western blotting for downstream pathway modulation, researchers can build a comprehensive profile of a compound's mechanism of action. The illustrative data suggests that this compound effectively engages its hypothetical target, AKT, leading to the inhibition of the PI3K/AKT/mTOR signaling pathway.
Future studies should expand this analysis to a broader panel of cancer cell lines to identify sensitive and resistant populations. Additionally, unbiased proteomics and phosphoproteomics approaches can be utilized to confirm the specificity of this compound and identify potential off-target effects. These studies will be crucial for the continued development of this compound as a potential cancer therapeutic.
References
- 1. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mTOR Signalling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. annualreviews.org [annualreviews.org]
- 7. news-medical.net [news-medical.net]
- 8. benchchem.com [benchchem.com]
- 9. In vitro kinase assay [protocols.io]
- 10. caymanchem.com [caymanchem.com]
- 11. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 14. Western Blot Protocol - Creative Biolabs [neutab.creative-biolabs.com]
Methodological & Application
Application Notes and Protocols: In Vitro p38α Degradation Assays Using NR-11c
For Researchers, Scientists, and Drug Development Professionals
Introduction
NR-11c is a potent and selective proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of p38 mitogen-activated protein kinase alpha (p38α).[1] As a heterobifunctional molecule, this compound recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to p38α, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3][4] This targeted protein degradation strategy offers a powerful alternative to traditional kinase inhibition, enabling the study of p38α signaling and its potential as a therapeutic target in various diseases, including cancer.[3][4]
These application notes provide detailed protocols for performing in vitro (cell-based) p38α degradation assays using this compound, allowing researchers to quantify its efficacy and characterize its mechanism of action.
p38α Signaling Pathway and this compound Mechanism of Action
The p38 MAPK pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress.[5] This pathway is involved in regulating diverse cellular processes such as inflammation, apoptosis, cell differentiation, and cell cycle control.[1][5] The p38α isoform is a key mediator in this pathway.
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. It forms a ternary complex with p38α and the VHL E3 ligase, which facilitates the transfer of ubiquitin molecules to p38α. The polyubiquitinated p38α is then recognized and degraded by the 26S proteasome.[2][3]
Caption: p38α signaling pathway and this compound-mediated degradation.
Quantitative Data Summary
The efficacy of this compound in degrading p38α can be quantified by its half-maximal degradation concentration (DC50) and maximum degradation (Dmax).
| Compound | Target | DC50 (nM) | Cell Line | Reference |
| This compound | p38α | 11.55 | MDA-MB-231 | [1] |
Definitions:
-
DC50: The concentration of the compound that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
Experimental Protocols
In Vitro (Cell-Based) p38α Degradation Assay
This protocol details the steps to assess the degradation of p38α in a cellular context following treatment with this compound. Western blotting is the primary method for analysis.
Caption: Workflow for cell-based p38α degradation assay.
Materials:
-
Cell Line: MDA-MB-231 or other appropriate cell line expressing p38α.
-
This compound: Prepare a stock solution in DMSO.
-
Cell Culture Medium: As recommended for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA Protein Assay Kit or similar.
-
SDS-PAGE Gels and Buffers.
-
PVDF or Nitrocellulose Membranes.
-
Transfer Buffer.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibodies: Rabbit anti-p38α, and a loading control antibody (e.g., mouse anti-GAPDH or anti-β-actin).
-
Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) Substrate.
-
Imaging System: Chemiluminescence detector or X-ray film.
Procedure:
-
Cell Culture and Seeding:
-
Culture MDA-MB-231 cells in the recommended medium at 37°C in a humidified 5% CO2 incubator.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in fresh cell culture medium. For a dose-response experiment, a suggested concentration range is 1 nM to 1000 nM.[1]
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration used.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for a specified time, for example, 24 hours.[2]
-
-
Cell Lysis:
-
After incubation, place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer (e.g., 100-150 µL per well of a 6-well plate) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel according to standard procedures.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p38α, diluted in blocking buffer, overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Repeat the immunoblotting process for the loading control (e.g., GAPDH or β-actin) on the same membrane.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities for p38α and the loading control using densitometry software.
-
Normalize the p38α band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of p38α remaining for each this compound concentration relative to the vehicle control (set to 100%).
-
Plot the percentage of remaining p38α against the log of the this compound concentration and fit a dose-response curve to determine the DC50 value. The Dmax is the lowest percentage of p38α remaining.
-
Confirmation of Proteasome-Dependent Degradation
To confirm that this compound induces degradation via the proteasome, a proteasome inhibitor can be used.
Procedure:
-
Pre-treat cells with a proteasome inhibitor (e.g., 20 µM MG132) for 1 hour.[6]
-
Add this compound (e.g., at a concentration around its DC50 or higher) to the medium already containing the proteasome inhibitor.
-
Incubate for the desired time (e.g., 8 hours).[6]
-
Lyse the cells and perform Western blotting for p38α as described above.
Expected Outcome: Co-treatment with MG132 should rescue the degradation of p38α induced by this compound, indicating a proteasome-dependent mechanism.[2][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38 alpha - CD Bioparticles [cd-bioparticles.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring p38α Degradation by NR-11c via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for utilizing Western blotting to quantify the degradation of p38 mitogen-activated protein kinase alpha (p38α) induced by the PROTAC (Proteolysis Targeting Chimera) NR-11c. PROTACs are bifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins. This compound functions by forming a ternary complex between p38α and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of p38α. This targeted protein degradation offers a powerful approach for therapeutic intervention in diseases where p38α signaling is dysregulated. These protocols are designed to assist researchers in accurately assessing the efficacy and kinetics of this compound-mediated p38α degradation.
Signaling Pathway of this compound-Mediated p38α Degradation
This compound is a heterobifunctional molecule composed of a ligand that binds to p38α and another ligand that recruits the VHL E3 ubiquitin ligase. By bringing p38α and VHL into close proximity, this compound facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to p38α. The resulting polyubiquitinated p38α is then recognized and degraded by the 26S proteasome.
Caption: this compound facilitates the formation of a ternary complex, leading to the ubiquitination and proteasomal degradation of p38α.
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., MDA-MB-231) at a density that allows for 70-80% confluency at the time of harvest. Allow cells to adhere and grow overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Prepare a vehicle control (DMSO) with the same final solvent concentration.
-
Dose-Response Experiment: To determine the concentration at which this compound induces 50% degradation of p38α (DC50), treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) for a fixed time point (e.g., 8 hours).[1]
-
Time-Course Experiment: To assess the kinetics of degradation, treat cells with a fixed concentration of this compound (e.g., 1 µM) and harvest at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).[2]
-
Proteasome Inhibition Control: To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor (e.g., 20 µM MG132) for 1 hour before adding this compound (e.g., 1 µM for 8 hours).[3]
II. Cell Lysis and Protein Quantification
-
Cell Harvesting: After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Aspirate the PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
III. Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.[1]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% or 12% SDS-polyacrylamide gel. Include a molecular weight marker. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system. Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[1]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
IV. Data Analysis
-
Quantification: Quantify the band intensities for p38α and the loading control (e.g., GAPDH or β-actin) using densitometry software.
-
Normalization: Normalize the intensity of the p38α band to the intensity of the corresponding loading control band.
-
Data Presentation: For dose-response experiments, plot the normalized p38α levels against the log of the this compound concentration to determine the DC50 value. For time-course experiments, plot the normalized p38α levels against time.
Data Presentation
Table 1: Reagents and Recommended Dilutions for Western Blotting
| Reagent/Antibody | Vendor (Example) | Catalog # (Example) | Recommended Dilution |
| Primary Antibodies | |||
| p38α MAPK Antibody | Cell Signaling Technology | #9218 | 1:1000[4] |
| Thermo Fisher Scientific | MA5-15069 | 1:1000[5] | |
| GAPDH Antibody | Novus Biologicals | NB300-327 | 1:5000[6] |
| Cell Signaling Technology | #5014 | 1:1000[7] | |
| Proteintech | 60004-1-Ig | 1:50000 - 1:200000[8] | |
| β-actin Antibody | Proteintech | 66009-1-Ig | 1:8000 - 1:200000[9] |
| ABP Biosciences | A01010 | 1:1000 - 1:10000[10] | |
| Secondary Antibodies | |||
| HRP-conjugated Goat Anti-Rabbit IgG | (Vendor Specific) | (Vendor Specific) | As per manufacturer's instructions |
| HRP-conjugated Goat Anti-Mouse IgG | (Vendor Specific) | (Vendor Specific) | As per manufacturer's instructions |
Table 2: Example Data for this compound Dose-Response Experiment (8-hour treatment)
| This compound Concentration (nM) | Normalized p38α Level (% of Vehicle) |
| 0 (Vehicle) | 100 |
| 0.1 | 95 |
| 1 | 80 |
| 10 | 55 |
| 100 | 20 |
| 1000 | 10 |
Table 3: Example Data for this compound Time-Course Experiment (1 µM treatment)
| Time (hours) | Normalized p38α Level (% of Time 0) |
| 0 | 100 |
| 2 | 75 |
| 4 | 40 |
| 8 | 15 |
| 12 | 10 |
| 24 | 5 |
Experimental Workflow
Caption: A step-by-step workflow for the Western blot analysis of p38α degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. p38 alpha MAPK Antibody | Cell Signaling Technology [cellsignal.com]
- 5. p38 MAPK alpha Monoclonal Antibody (PS1009) (82382) [thermofisher.com]
- 6. GAPDH Antibody (NB300-327): Novus Biologicals [novusbio.com]
- 7. GAPDH (14C10) Rabbit Monoclonal Antibody (Biotinylated) | Cell Signaling Technology [cellsignal.com]
- 8. GAPDH antibody (60004-1-Ig) | Proteintech [ptglab.com]
- 9. Beta Actin antibody (66009-1-Ig) | Proteintech [ptglab.com]
- 10. abpbio.com [abpbio.com]
Navigating the Ambiguity of NR-11c: A Critical Look at Preclinical Anticancer Data
The identity of the anticancer compound "NR-11c" remains elusive in publicly available scientific literature, posing a significant challenge in compiling detailed application notes and protocols for its use in cell viability assays. While numerous studies investigate compounds generically labeled "11c" for their cytotoxic effects on various cancer cell lines, the lack of a consistent chemical structure or a unifying identifier prevents the definitive aggregation of data and methodologies.
Despite the ambiguity surrounding "this compound," a review of multiple independent studies on different compounds, each designated as "11c" within their respective research, reveals promising anticancer activities across a range of malignancies. These findings underscore the potential of novel chemical entities in cancer therapy, though they must be interpreted with the critical understanding that they do not refer to a single, specific molecule.
Summary of Quantitative Data from Compounds Labeled "11c"
To provide a comparative overview, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various compounds designated as "11c" in different cancer cell lines. It is crucial to reiterate that these data points likely correspond to distinct chemical structures.
| Cancer Cell Line | Cell Type | Compound "11c" IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 9.0 - 30.1 |
| A549 | Lung Carcinoma | Data not consistently available |
| DU145 | Prostate Carcinoma | Data not consistently available |
| HCT116 | Colorectal Carcinoma | Data not consistently available |
Insights into the Mechanisms of Action of Various "11c" Compounds
Research into the mechanisms of action of these disparate "11c" compounds suggests that they may induce cancer cell death through the process of apoptosis. Furthermore, investigations have pointed towards the modulation of key signaling pathways involved in cell survival and proliferation, including the JAK/STAT3 and p53 pathways. However, without a definitive molecular structure for "this compound," a detailed and accurate depiction of its specific signaling cascade is not feasible.
Representative Experimental Protocols for Cell Viability Assays
While specific protocols for a confirmed "this compound" are unavailable, the following are detailed, generalized protocols for commonly used cell viability assays, such as the MTT and Resazurin (B115843) assays, which have been employed in the studies of various "11c" compounds. These protocols are intended to serve as a foundational guide for researchers.
Application Note 1: MTT Assay for Cell Viability
Introduction:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be quantified by measuring its absorbance.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound (e.g., "this compound")
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated control wells. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value.
Application Note 2: Resazurin Assay for Cell Viability
Introduction:
The Resazurin assay is a fluorometric method that measures cell viability. In living cells, the blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Opaque-walled 96-well cell culture plates
-
Test compound (e.g., "this compound")
-
Resazurin solution
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at an optimal density in 100 µL of complete culture medium. Incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of the test compound as described in the MTT assay protocol.
-
Resazurin Addition: Add 20 µL of Resazurin solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Determine the percentage of cell viability based on the fluorescence signal relative to the control and calculate the IC50 value.
Visualizing Experimental and Logical Frameworks
To illustrate the general workflow and conceptual relationships in cell viability research, the following diagrams are provided.
Caption: A generalized workflow for determining the IC50 of a compound.
Application Notes and Protocols: In Vivo Administration of a Hypothetical Agent NR-11c for Mouse Xenograft Models
For: Researchers, scientists, and drug development professionals.
Subject: Standardized procedures for evaluating the anti-tumor efficacy of the hypothetical therapeutic agent NR-11c in mouse xenograft models.
Introduction
These application notes provide a comprehensive protocol for the in vivo administration and efficacy assessment of the hypothetical anti-cancer agent, this compound, in mouse xenograft models. The following sections detail the necessary procedures from cell culture and animal model establishment to drug administration, tumor growth monitoring, and data analysis. The protocols are designed to ensure reproducibility and provide a robust framework for preclinical evaluation of this compound.
Hypothetical Quantitative Data Summary
The following table summarizes hypothetical data from a pilot study evaluating the efficacy of this compound in a subcutaneous xenograft model. This data is for illustrative purposes to guide expected outcomes and experimental design.
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Frequency | Mean Tumor Volume at Day 28 (mm³) | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | 0 | Intraperitoneal (IP) | Daily | 1500 ± 250 | 0% |
| This compound | 10 | Intraperitoneal (IP) | Daily | 825 ± 150 | 45% |
| This compound | 25 | Intraperitoneal (IP) | Daily | 450 ± 90 | 70% |
| This compound | 50 | Intraperitoneal (IP) | Daily | 225 ± 50 | 85% |
Percent Tumor Growth Inhibition (TGI) is a common metric used to assess the efficacy of a treatment in preclinical tumor xenograft studies.[1][2] It is calculated at the end of the study using the formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Experimental Protocols
Cell Culture and Preparation for Inoculation
This protocol outlines the steps for preparing cancer cells for implantation into mice.
-
Cell Line Culture: Culture the selected human cancer cell line (e.g., MCF-7, PC3, A549) in its recommended growth medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, wash them with phosphate-buffered saline (PBS) and detach them using trypsin-EDTA.[3]
-
Cell Counting and Viability: Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in sterile PBS or serum-free medium.[4] Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. Viability should be >95%.
-
Preparation of Injection Suspension: Adjust the cell concentration with a mixture of sterile PBS and Matrigel® (1:1 ratio) to the desired final concentration (e.g., 5 x 10^6 cells/100 µL).[5] Keep the cell suspension on ice to prevent the Matrigel from solidifying.
Mouse Xenograft Model Establishment
This section describes the procedure for implanting tumor cells into immunodeficient mice.
-
Animal Selection: Use immunodeficient mice (e.g., athymic nude, SCID, or NSG) aged 6-8 weeks. Allow the mice to acclimatize for at least one week before the experiment.
-
Anesthesia: Anesthetize the mouse using isoflurane (B1672236) or another approved anesthetic agent.
-
Subcutaneous Inoculation: Inject the prepared cell suspension (e.g., 100 µL) subcutaneously into the right flank of the mouse using a 27-gauge needle.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
Preparation and Administration of this compound
This protocol details the preparation and delivery of the hypothetical therapeutic agent this compound.
-
Reconstitution of this compound: Prepare the this compound formulation according to its specific handling instructions. For a typical small molecule inhibitor, this may involve dissolving the compound in a vehicle such as a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.
-
Dose Calculation: Calculate the required volume of the this compound solution for each mouse based on its body weight and the desired dose (mg/kg).
-
Administration: Administer the prepared this compound solution or the vehicle control to the mice via the specified route (e.g., intraperitoneal, intravenous, or oral). The administration frequency will depend on the pharmacokinetic properties of the compound (e.g., daily, twice weekly).
Efficacy and Toxicity Assessment
This section outlines the procedures for evaluating the effectiveness and potential side effects of this compound.
-
Tumor Measurement: Continue to measure tumor volumes and mouse body weights 2-3 times per week throughout the study.
-
Clinical Observations: Monitor the animals daily for any signs of toxicity, such as changes in behavior, appetite, or weight loss.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or if signs of excessive toxicity are observed.
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis (e.g., histology, biomarker analysis).
Visualizations
Hypothetical Signaling Pathway for this compound Action
The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound. In this model, this compound acts as an inhibitor of a key downstream kinase (Kinase C), thereby blocking the pro-proliferative and anti-apoptotic signals initiated by a growth factor receptor.
Caption: Hypothetical signaling cascade targeted by this compound.
Experimental Workflow for In Vivo Administration of this compound
The diagram below outlines the major steps in the experimental workflow for evaluating this compound in a mouse xenograft model.
Caption: Workflow for this compound mouse xenograft study.
References
- 1. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 5. Antitumor efficacy of new compounds - Enamine [enamine.net]
Application Notes and Protocols for Assessing Off-Target Effects of Cholinesterase Inhibitor 11c
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compound 11c is a novel molecule identified as a potent inhibitor of butyrylcholinesterase (BChE), a key enzyme in the cholinergic system.[1] While its on-target activity shows promise for therapeutic applications, such as in the management of Alzheimer's disease, a thorough assessment of its off-target effects is a critical step in preclinical drug development.[1] Off-target interactions can lead to unforeseen side effects, toxicity, or a misleading interpretation of the compound's mechanism of action.[2]
These application notes provide a comprehensive guide with detailed protocols for assessing the off-target profile of compound 11c. The methodologies described herein are designed to identify and characterize interactions with other related and unrelated biological targets, ensuring a more complete understanding of the compound's pharmacological profile. The protocols cover a range of in vitro techniques, from initial selectivity profiling against the closely related acetylcholinesterase (AChE) to broader screening against a panel of kinases and other enzymes, as well as cell-based assays to confirm target engagement and assess cellular phenotypes.
Data Presentation: Summary of In Vitro Inhibitory Activity
Quantitative data from initial profiling studies of compound 11c and its analogs are summarized below. This data provides a baseline for understanding the compound's on-target potency and selectivity.
Table 1: In Vitro Inhibitory Activity of Compound 11c and Analogs against Cholinesterases [1]
| Compound | eeAChE IC50 (µM) | eqBChE IC50 (µM) | Selectivity Index (AChE/BChE) |
| 11c | >50 | 26.5 | >1.89 |
| 10c | >50 | 10.8 | >4.63 |
| Donepezil | 0.02 | 3.5 | 175 |
| Rivastigmine | 0.4 | 0.03 | 0.075 |
eeAChE: Electrophorus electricus Acetylcholinesterase; eqBChE: Equine serum Butyrylcholinesterase
Experimental Protocols
Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method to determine the in vitro inhibitory potency of compound 11c against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
Compound 11c
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of compound 11c in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of AChE and BChE in phosphate buffer.
-
Prepare solutions of ATCI, BTCI, and DTNB in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of various concentrations of compound 11c.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of DTNB solution to each well.
-
Add 20 µL of the respective enzyme solution (AChE or BChE) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the respective substrate solution (ATCI for AChE, BTCI for BChE).
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of compound 11c.
-
Determine the percentage of inhibition relative to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Kinase Profiling using Luminescence-Based Assay
Given that many small molecule inhibitors can have off-target effects on kinases due to the conserved nature of the ATP-binding pocket, it is prudent to screen compound 11c against a panel of representative kinases.[3] This protocol outlines a generic luminescence-based kinase assay.
Materials:
-
Kinase panel (e.g., a panel of serine/threonine and tyrosine kinases)
-
Respective kinase substrates
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Compound 11c
-
384-well microplate
-
Luminometer
Procedure:
-
Assay Setup:
-
Add 1 µL of compound 11c at various concentrations to the wells of a 384-well plate.
-
Add 2 µL of the kinase/substrate mixture to each well.
-
Pre-incubate for 15 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 2 µL of ATP solution.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Measurement and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase activity relative to a DMSO control.
-
Determine the IC50 values for any kinases that show significant inhibition.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of a compound to its target in a cellular environment. This protocol describes how to assess the engagement of compound 11c with BChE in cultured cells.
Materials:
-
Human cell line expressing BChE (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Compound 11c
-
DMSO (vehicle control)
-
PBS
-
Protease inhibitor cocktail
-
PCR tubes
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw)
-
Western blotting reagents and equipment
-
Anti-BChE antibody
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with compound 11c or DMSO for a specified time (e.g., 1 hour) at 37°C.
-
-
Heat Challenge:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS containing protease inhibitors and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing non-denatured protein) from the aggregated protein by centrifugation at high speed.
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-BChE antibody.
-
Detect the signal and quantify the band intensities.
-
-
Data Analysis:
-
Plot the band intensities against the heating temperature to generate melting curves for both the compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of compound 11c indicates target engagement and stabilization.
-
Visualization of Workflows and Pathways
Signaling Pathway
Caption: Cholinergic signaling pathway and the inhibitory action of compound 11c.
Experimental Workflow
Caption: General workflow for assessing the off-target effects of compound 11c.
CETSA Workflow
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
Application Note: Uncovering Resistance Mechanisms to NR-11c using Genome-Wide CRISPR-Cas9 Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel therapeutics is often hampered by the emergence of drug resistance. Understanding the genetic basis of resistance is paramount for designing effective combination therapies and next-generation inhibitors. This application note describes a comprehensive workflow utilizing a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to NR-11c, a novel investigational compound. By systematically ablating gene function, this powerful technique allows for an unbiased survey of the cellular pathways that mediate drug sensitivity.[1][2][3][4][5]
The CRISPR-Cas9 system enables precise and efficient gene editing in mammalian cells. A pooled library of single-guide RNAs (sgRNAs), each targeting a specific gene, is introduced into a population of Cas9-expressing cells. Subsequent treatment with a selective pressure, such as this compound, enriches the population for cells harboring sgRNAs that target genes involved in the drug's mechanism of action or parallel compensatory pathways. Deep sequencing of the sgRNA cassette from the surviving cell population allows for the identification of these "hits," providing valuable insights into the molecular mechanisms of this compound resistance.
Data Presentation
The results of a CRISPR-Cas9 screen are typically represented by the enrichment of specific sgRNAs in the drug-treated population compared to a control population. This data can be effectively summarized in tables to highlight the top candidate genes conferring resistance.
Table 1: Top Enriched Genes in this compound Resistance Screen
| Gene Symbol | Description | Log2 Fold Change (Treated vs. Control) | p-value | False Discovery Rate (FDR) |
| GENE-A | E3 ubiquitin ligase | 8.2 | 1.5e-8 | 2.1e-7 |
| GENE-B | Kinase scaffold protein | 7.5 | 3.2e-8 | 3.8e-7 |
| GENE-C | Negative regulator of Pathway-X | 6.9 | 8.1e-7 | 7.5e-6 |
| GENE-D | Component of protein complex Y | 6.3 | 1.2e-6 | 9.8e-6 |
| GENE-E | Transcription factor | 5.8 | 5.4e-6 | 3.7e-5 |
Table 2: Pathway Analysis of Enriched Genes
| Pathway | Number of Genes | p-value |
| Ubiquitin-mediated proteolysis | 8 | 1.2e-5 |
| MAPK signaling pathway | 6 | 3.5e-4 |
| PI3K-Akt signaling pathway | 5 | 8.9e-4 |
| Cell Cycle | 7 | 1.1e-3 |
Experimental Protocols
A detailed methodology is crucial for the successful execution of a CRISPR-Cas9 screen. The following protocols provide a step-by-step guide for identifying this compound resistance mechanisms.
Cell Line Preparation and Lentivirus Production
-
Cell Line Selection and Culture: Choose a cancer cell line sensitive to this compound. Culture the cells in the recommended medium and ensure they are free of contamination.
-
Cas9 Expression: Stably express Cas9 in the selected cell line. This can be achieved by lentiviral transduction of a Cas9-expressing vector followed by antibiotic selection (e.g., blasticidin). Confirm Cas9 activity using a functional assay.
-
Lentiviral Library Production: Amplify the pooled sgRNA library plasmid in E. coli and purify the plasmid DNA. Co-transfect the library plasmid with packaging and envelope plasmids into HEK293T cells to produce lentiviral particles. Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Viral Titer Determination: Determine the viral titer to calculate the appropriate volume of virus needed to achieve a low multiplicity of infection (MOI) of 0.3-0.5. This ensures that the majority of cells receive a single sgRNA.
CRISPR-Cas9 Library Transduction and Selection
-
Transduction: Seed the Cas9-expressing cells and transduce them with the pooled sgRNA lentiviral library at an MOI of 0.3-0.5. A sufficient number of cells should be transduced to ensure adequate library representation (at least 200-500 cells per sgRNA).
-
Antibiotic Selection: At 24-48 hours post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
Baseline Cell Population (T0): After antibiotic selection is complete, harvest a subset of cells to serve as the baseline reference for sgRNA distribution (T0 sample).
This compound Drug Selection
-
Dose-Response Curve: Determine the concentration of this compound that results in approximately 80-90% growth inhibition (IC80-IC90) in the Cas9-expressing cell line.
-
Screening: Plate the transduced cell library at a density that maintains library representation. Culture the cells in the presence of this compound at the predetermined IC80-IC90 concentration. Maintain a parallel culture without the drug as a control.
-
Passaging and Maintenance: Passage the cells as needed, ensuring that the cell number does not fall below the level required for library representation. Replenish the this compound-containing medium with each passage.
-
Harvesting: Once resistant colonies have emerged and expanded in the this compound treated arm (typically 2-4 weeks), harvest the surviving cells. Harvest the control cells at the same time point.
Genomic DNA Extraction, PCR, and Sequencing
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the T0, control, and this compound treated cell populations.
-
sgRNA Cassette Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using PCR with primers flanking the sgRNA cassette.
-
Next-Generation Sequencing (NGS): Purify the PCR products and submit them for high-throughput sequencing on an Illumina platform. Aim for a sequencing depth that provides at least 100-300 reads per sgRNA.
Data Analysis
-
Read Alignment and Counting: Demultiplex the sequencing data and align the reads to the sgRNA library reference file to obtain read counts for each sgRNA.
-
Enrichment Analysis: Utilize bioinformatics tools such as MAGeCK to identify sgRNAs and genes that are significantly enriched in the this compound treated population compared to the control population.
-
Hit Prioritization and Pathway Analysis: Rank the identified genes based on their enrichment scores and statistical significance. Perform pathway analysis on the top hits to identify signaling pathways involved in this compound resistance.
Visualizations
Experimental Workflow
Caption: Workflow for a pooled CRISPR-Cas9 screen to identify this compound resistance genes.
Putative Resistance Signaling Pathway
Caption: Hypothetical signaling pathway illustrating a mechanism of resistance to this compound.
Discussion
The identification of genes whose loss confers resistance to this compound provides critical insights into its mechanism of action and potential avenues for therapeutic intervention. For instance, the enrichment of a negative regulator of a signaling pathway (e.g., GENE-C in the MAPK pathway) suggests that the loss of this gene leads to pathway hyperactivation, thereby circumventing the inhibitory effect of this compound. This would imply that combining this compound with an inhibitor of a downstream component of that pathway could be a synergistic therapeutic strategy.
Furthermore, the identification of components of the ubiquitin-proteasome system may indicate that this compound's target is regulated by protein degradation. Loss of an E3 ligase responsible for the degradation of a compensatory protein could lead to its accumulation and subsequent resistance.
Validation of the top hits from the primary screen is a critical next step. This typically involves generating individual knockouts of the candidate genes and confirming their resistance phenotype through cell viability assays. Subsequent mechanistic studies can then elucidate the precise role of these genes in mediating this compound resistance.
References
- 1. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach | Springer Nature Experiments [experiments.springernature.com]
- 5. Frontiers | Genome-wide CRISPR/Cas9 screening for drug resistance in tumors [frontiersin.org]
Application Notes and Protocols: Utilizing NR-11c for the Study of p38α Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using NR-11c, a potent and specific VHL-based Proteolysis Targeting Chimera (PROTAC), for the investigation of p38α mitogen-activated protein kinase (MAPK) signaling pathways. This compound offers an alternative to traditional kinase inhibitors by inducing the selective degradation of p38α, thereby allowing for a deeper understanding of its roles in various cellular processes.
Introduction to p38α Signaling and the Role of this compound
The p38α MAPK is a critical serine/threonine kinase that responds to a wide array of extracellular stimuli and intracellular stresses.[1][2] Its activation triggers downstream signaling cascades that regulate diverse cellular functions, including inflammation, cell cycle progression, apoptosis, and cell differentiation.[1][2][3] Dysregulation of the p38α pathway has been implicated in numerous diseases, such as inflammatory disorders, cancer, and neurodegenerative conditions.
Traditionally, the study of p38α signaling has relied on small molecule inhibitors that block its kinase activity. However, these inhibitors can have off-target effects and may not fully elucidate the non-catalytic functions of the p38α protein. This compound, as a PROTAC, hijacks the cell's ubiquitin-proteasome system to specifically target p38α for degradation. This approach leads to the depletion of the entire p38α protein, offering a powerful tool to probe both its kinase-dependent and -independent roles.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a ligand that specifically binds to p38α. This dual binding brings p38α into close proximity with the E3 ligase complex, leading to the polyubiquitination of p38α and its subsequent degradation by the 26S proteasome.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound in relation to its p38α degradation activity.
| Parameter | Cell Line | Value | Description | Reference |
| DC50 | MDA-MB-231 | ~100 nM | Concentration of this compound required to degrade 50% of p38α after 24 hours of treatment. | |
| Time to Onset | MDA-MB-231 | < 8 hours | Significant p38α degradation is observed within 8 hours of treatment with 1 µM this compound. | |
| Duration of Effect | MDA-MB-231 | > 72 hours | p38α degradation is sustained for at least 72 hours after a 24-hour treatment with 1 µM this compound followed by washout. |
Experimental Protocols
Herein, we provide detailed protocols for key experiments to study the effects of this compound on the p38α signaling pathway.
Immunoblotting for p38α Degradation
This protocol is designed to assess the dose-dependent and time-course effects of this compound on p38α protein levels.
Materials:
-
MDA-MB-231 cells (or other cell line of interest)
-
This compound (stock solution in DMSO)
-
Inactive compound this compound* (as a negative control, if available)
-
Proteasome inhibitor (e.g., MG132)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-p38α (e.g., Cell Signaling Technology, #9212)
-
Mouse anti-β-actin (e.g., Sigma-Aldrich, #A5441) as a loading control
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment:
-
Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 24 hours.
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 1 µM) for different time points (e.g., 0, 4, 8, 12, 24 hours).
-
Proteasome Inhibition Control: Pre-treat cells with a proteasome inhibitor (e.g., 20 µM MG132) for 1 hour before adding this compound (1 µM) for 8 hours to confirm proteasome-dependent degradation.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p38α antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe for β-actin as a loading control.
-
RT-qPCR to Assess MAPK14 mRNA Levels
This protocol is used to determine if the this compound-induced decrease in p38α protein is due to transcriptional repression or post-translational degradation.
Materials:
-
Cells treated with this compound as described in the immunoblotting protocol.
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR master mix
-
qPCR instrument
-
Primers for MAPK14 (gene encoding p38α) and a housekeeping gene (e.g., GAPDH).
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA for each sample.
-
qPCR:
-
Set up qPCR reactions in triplicate for each sample and primer set.
-
Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Normalize the Ct values of MAPK14 to the housekeeping gene (GAPDH) using the ΔCt method.
-
Calculate the fold change in MAPK14 expression relative to the control-treated cells using the ΔΔCt method. A non-significant change in mRNA levels, coupled with a decrease in protein levels, supports a post-translational degradation mechanism.
-
Investigating Downstream p38α Signaling
The functional consequences of p38α degradation can be assessed by examining the phosphorylation status and expression levels of its downstream targets. A key substrate of p38α is MAPK-activated protein kinase 2 (MK2).
To investigate the effect of this compound on this pathway, one can perform immunoblotting for phosphorylated MK2 (p-MK2) and total MK2 levels in cells treated with this compound. A reduction in both total p38α and p-MK2 levels would confirm the functional inactivation of the pathway due to p38α degradation. Additionally, since p38α stabilizes MK2 protein, the degradation of p38α is expected to lead to a decrease in total MK2 protein levels over time.
Conclusion
This compound is a valuable chemical probe for elucidating the multifaceted roles of p38α. By inducing its specific and prolonged degradation, this compound allows for the investigation of p38α-dependent signaling pathways and cellular functions in a manner that is distinct from and complementary to the use of traditional kinase inhibitors. The protocols outlined in these application notes provide a robust framework for researchers to effectively utilize this compound in their studies of p38α biology.
References
- 1. Characterization of p38α Signaling Networks in Cancer CellsUsing Quantitative Proteomics and Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The p38α mitogen-activated protein kinase is a key regulator of myelination and remyelination in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Functions of p38 MAP Kinases in the Central Nervous System [frontiersin.org]
Application Notes and Protocols for NR-11c: A p38α-Targeted PROTAC in Inflammatory Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory diseases represent a significant global health challenge, and the mitogen-activated protein kinase p38α (MAPK14) has long been identified as a critical node in the signaling pathways that drive inflammatory responses. p38α activation leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), making it a prime target for therapeutic intervention. While small molecule inhibitors of p38α have been extensively developed, their clinical success has been limited by off-target effects and concerns about long-term safety.
NR-11c is a novel proteolysis-targeting chimera (PROTAC) designed for the specific and efficient degradation of p38α. As a heterobifunctional molecule, this compound links a p38α-binding ligand to a recruiter for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of p38α, offering a powerful alternative to traditional inhibition. These application notes provide detailed information and protocols for utilizing this compound as a tool to investigate the role of p38α in inflammatory diseases.
Mechanism of Action of this compound
This compound operates through a catalytic mechanism to induce the degradation of p38α. The molecule simultaneously binds to p38α and the VHL E3 ubiquitin ligase, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of p38α. The resulting polyubiquitinated p38α is then recognized and degraded by the 26S proteasome. This event-driven mechanism allows a single molecule of this compound to induce the degradation of multiple p38α proteins, leading to a sustained suppression of the target protein.
Quantitative Data
The following tables summarize the key quantitative parameters for this compound.
Table 1: In Vitro Degradation of p38α by this compound
| Parameter | Value | Cell Line | Treatment Time |
| DC50 | 11.55 nM[1] | MDA-MB-231 | 24 hours |
Table 2: Expected Effects of p38α Degradation on Pro-inflammatory Cytokine Production
While specific quantitative data for this compound's effect on cytokine production is not yet publicly available, based on the known role of p38α in inflammation, significant inhibition of pro-inflammatory cytokine release is expected. The following table provides a template for the expected outcomes when using this compound in a lipopolysaccharide (LPS)-stimulated macrophage model.
| Cytokine | Expected IC50 | Cell Line | Stimulation |
| TNF-α | Low nM range | RAW 264.7 | LPS |
| IL-6 | Low nM range | RAW 264.7 | LPS |
| IL-1β | Low nM range | RAW 264.7 | LPS |
Experimental Protocols
Protocol 1: Assessment of p38α Degradation by Western Blot
This protocol details the procedure for quantifying the degradation of p38α in cultured cells following treatment with this compound.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p38α, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in a multi-well plate to achieve 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for the desired duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well.
-
Incubate on ice for 15-30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p38α and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the p38α band intensity to the loading control.
-
Calculate the percentage of p38α degradation relative to the vehicle control.
-
Protocol 2: Measurement of Pro-inflammatory Cytokine Production by ELISA
This protocol describes the quantification of TNF-α, IL-6, and IL-1β in the supernatant of cultured macrophages stimulated with LPS and treated with this compound.
Materials:
-
This compound
-
RAW 264.7 macrophage cells
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density that allows for optimal cytokine production upon stimulation (e.g., 5 x 104 cells/well).
-
Allow cells to adhere overnight.
-
-
Cell Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6-24 hours). Include appropriate controls (untreated, LPS only, this compound only).
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell monolayer.
-
-
ELISA:
-
Perform the ELISA for each cytokine (TNF-α, IL-6, IL-1β) according to the manufacturer's instructions provided with the specific kits.
-
Briefly, this involves:
-
Coating the ELISA plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the collected cell supernatants and standards.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of each cytokine in the samples based on the standard curve.
-
Determine the IC50 of this compound for the inhibition of each cytokine's production.
-
p38α Signaling Pathway in Inflammation
The p38α signaling pathway is a central regulator of the inflammatory response. Upon stimulation by various stressors, including LPS and pro-inflammatory cytokines, a cascade of upstream kinases (MAP3Ks and MAP2Ks) leads to the dual phosphorylation and activation of p38α. Activated p38α, in turn, phosphorylates and activates a variety of downstream substrates, including transcription factors (e.g., ATF2) and other kinases (e.g., MK2). The activation of these downstream effectors results in the increased transcription and translation of genes encoding pro-inflammatory cytokines and other inflammatory mediators.
Conclusion
This compound represents a valuable chemical probe for elucidating the complex roles of p38α in inflammatory diseases. Its ability to induce potent and selective degradation of p38α allows for a more profound and sustained pathway inhibition compared to traditional small molecule inhibitors. The protocols and information provided in these application notes are intended to guide researchers in effectively utilizing this compound to advance our understanding of p38α-mediated inflammation and to explore its therapeutic potential. As with any experimental tool, careful optimization of conditions and appropriate controls are essential for generating robust and reproducible data.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing NR-11c Concentration and Incubation Time
Disclaimer: The information provided below is a general guide for optimizing compound concentration and incubation time in cell-based experiments. The term "NR-11c" did not correspond to a specific, publicly documented compound in our search. Researchers should adapt these protocols and recommendations based on the known properties of their specific molecule.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell-based assays?
The optimal concentration for a novel compound like this compound is highly dependent on the cell type and the biological question being investigated. Without prior data, it is recommended to perform a dose-response experiment starting with a broad range of concentrations. A common starting point is a logarithmic dilution series, for example, from 1 nM to 100 µM.
Q2: What is a typical incubation time for a new compound in cell viability or functional assays?
Similar to concentration, the ideal incubation time can vary significantly. For assays measuring immediate effects on cellular signaling, shorter incubation times (minutes to a few hours) may be sufficient. For assays assessing long-term effects like cell proliferation or cytotoxicity, incubation times of 24, 48, and 72 hours are commonly tested[1]. A time-course experiment is essential to determine the optimal duration.
Q3: How can I determine if this compound is stable in my cell culture medium during the incubation period?
Compound stability is a critical factor. Some compounds can degrade in culture medium over time.[2][3] The stability of this compound can be assessed by incubating it in the cell culture medium for the intended experimental duration, collecting samples at different time points, and analyzing the concentration of the intact compound using methods like HPLC or LC-MS.
Q4: What are the potential mechanisms of action for a compound like this compound?
The mechanism of action will depend on the chemical nature of this compound. For example, some compounds act as partial agonists at specific receptors, like the NR1 subunit of NMDA receptors[4], while others might modulate ion channels[5] or have other cellular targets. Understanding the potential mechanism is key to designing relevant experiments and choosing appropriate assays.
Q5: How does cellular uptake influence the effective concentration and incubation time of this compound?
The rate and extent of cellular uptake are crucial for a compound's activity.[2][6][7] Factors like the compound's physicochemical properties (e.g., lipophilicity, charge) and the cell type's characteristics will determine how quickly it enters the cells.[8] Rapidly internalized compounds may require shorter incubation times, while those with slower uptake may need longer exposure.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound at any tested concentration. | 1. Incubation time is too short. 2. Concentration is too low. 3. The compound is not stable in the experimental conditions. 4. The chosen cell line is not sensitive to the compound. | 1. Increase the incubation time (e.g., test 48 and 72 hours). 2. Perform a wider dose-response curve with higher concentrations. 3. Verify the stability of this compound in your culture medium. 4. Confirm the expression of the putative target in your cell line (if known). |
| High variability between replicate wells. | 1. Inconsistent cell seeding. 2. Edge effects in the multi-well plate. 3. Compound precipitation at higher concentrations. | 1. Ensure a homogenous cell suspension before seeding. 2. Avoid using the outer wells of the plate or fill them with sterile medium/PBS. 3. Visually inspect wells for any signs of precipitation. If observed, consider using a different solvent or lowering the maximum concentration. |
| Cell death observed in the vehicle control (e.g., DMSO-treated) wells. | 1. The concentration of the vehicle (e.g., DMSO) is too high. | 1. Ensure the final concentration of the vehicle is consistent across all wells and is typically below 0.5% (v/v). |
| Unexpected increase in a measured parameter (e.g., cell viability) at certain this compound concentrations. | 1. Hormesis effect. 2. Off-target effects. 3. Compound interference with the assay readout. | 1. Carefully document the dose-response curve. 2. Consider using a different assay to confirm the finding. 3. Run a "no-cell" control with the compound to check for direct interference with the assay reagents. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay (e.g., MTT Assay for Cell Viability)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations (e.g., from 200 µM to 2 nM). Also, prepare a 2X vehicle control (e.g., 0.2% DMSO in medium).
-
Treatment: Remove the old medium from the cells and add 50 µL of fresh medium. Then, add 50 µL of the 2X this compound dilutions or the 2X vehicle control to the appropriate wells, resulting in a 1X final concentration.
-
Incubation: Incubate the plate for a predetermined time (e.g., 48 hours) at 37°C and 5% CO2.[9]
-
MTT Assay:
-
Four hours before the end of the incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve to determine the IC50 value (the concentration at which 50% of the biological response is inhibited).
Protocol 2: Determining the Optimal Incubation Time for this compound using a Time-Course Experiment
-
Cell Seeding: Seed cells in multiple 96-well plates, one for each time point to be tested (e.g., 6, 12, 24, 48, and 72 hours).
-
Treatment: Based on the dose-response experiment, select two or three key concentrations of this compound (e.g., the IC50 and a concentration above and below it). Treat the cells as described in Protocol 1.
-
Incubation and Analysis: At each designated time point (e.g., 6, 12, 24, 48, and 72 hours), perform the desired assay (e.g., MTT assay) on one of the plates.
-
Data Analysis: Plot the effect of this compound at each concentration over time. This will reveal the time point at which the desired effect is optimal.
Quantitative Data Summary
Table 1: Example Dose-Response Data for this compound on Cell Line X after 48h Incubation
| This compound Concentration (µM) | Average Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle) | 1.25 | 0.08 | 100% |
| 0.01 | 1.22 | 0.07 | 97.6% |
| 0.1 | 1.15 | 0.09 | 92.0% |
| 1 | 0.88 | 0.06 | 70.4% |
| 10 | 0.61 | 0.05 | 48.8% |
| 100 | 0.23 | 0.03 | 18.4% |
Table 2: Example Time-Course Data for this compound (at IC50 concentration) on Cell Line X
| Incubation Time (hours) | Average Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 6 | 1.18 | 0.09 | 94.4% |
| 12 | 1.05 | 0.07 | 84.0% |
| 24 | 0.85 | 0.06 | 68.0% |
| 48 | 0.62 | 0.05 | 49.6% |
| 72 | 0.58 | 0.04 | 46.4% |
Visualizations
Caption: Workflow for optimizing this compound concentration and incubation time.
References
- 1. benchchem.com [benchchem.com]
- 2. Cellular uptake, stability, visualization by 'Naturstoff reagent A', and multidrug resistance protein 1 gene-regulatory activity of cyanidin in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Science Behind NMN–A Stable, Reliable NAD+Activator and Anti-Aging Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of partial agonist action at the NR1 subunit of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C-11, a New Antiepileptic Drug Candidate: Evaluation of the Physicochemical Properties and Impact on the Protective Action of Selected Antiepileptic Drugs in the Mouse Maximal Electroshock-Induced Seizure Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular uptake and fate of cationic polymer-coated nanodiamonds delivering siRNA: a mechanistic study - Nanoscale (RSC Publishing) DOI:10.1039/D3NR05738K [pubs.rsc.org]
- 7. In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Neutral Red Assay for Murine Norovirus Replication and Detection in a Mouse [bio-protocol.org]
Technical Support Center: Overcoming Solubility Issues with NR-11c in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with NR-11c in aqueous solutions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Q1: I've added this compound to my aqueous buffer, but it's not dissolving. What should I do first?
A1: The first step is to verify the pH of your aqueous solution. The solubility of many compounds is pH-dependent. For this compound, which is a weakly acidic compound, solubility is expected to increase at a pH above its pKa. If the pH of your buffer is neutral or acidic, try adjusting it to a more basic pH (e.g., 7.4 or higher) and observe for improved dissolution.
Q2: Adjusting the pH helped, but I'm still seeing some particulate matter. What's the next step?
A2: If pH adjustment alone is insufficient, consider using a co-solvent. Many organic solvents that are miscible with water can significantly enhance the solubility of hydrophobic compounds.[1][2][3] Start by preparing a concentrated stock solution of this compound in a suitable organic solvent such as DMSO, ethanol, or PEG 400. You can then dilute this stock solution into your aqueous buffer to the desired final concentration. Be mindful that the final concentration of the organic solvent should be low enough to not affect your experimental system.
Q3: My this compound dissolved in a co-solvent, but it precipitated when I added it to my aqueous medium. How can I prevent this?
A3: Precipitation upon dilution is a common issue when using co-solvents.[1] Here are a few strategies to overcome this:
-
Reduce the final concentration: The final concentration of this compound in the aqueous medium may be above its solubility limit, even with the co-solvent. Try working with a lower final concentration.
-
Increase the co-solvent percentage: A slightly higher percentage of the co-solvent in the final solution might be necessary to maintain solubility. However, always check the tolerance of your experimental system to the organic solvent.
-
Use a different solubilization technique: If co-solvents are not yielding the desired results, you may need to explore other methods such as using surfactants to form micelles or encapsulating this compound in cyclodextrins.[4][5]
Q4: Can I use sonication or vortexing to help dissolve this compound?
A4: Yes, mechanical methods like vortexing and sonication can aid in the dissolution process by breaking down particle agglomerates and increasing the surface area of the compound exposed to the solvent.[6][7] However, these methods are typically used in conjunction with other solubilization techniques like pH adjustment or co-solvents and may not be sufficient on their own to overcome significant solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a hydrophobic compound with low intrinsic aqueous solubility. Its solubility is highly dependent on the properties of the solvent, such as pH and polarity, as well as temperature. For quantitative data on this compound solubility in various solvents, please refer to Table 1.
Q2: What are the recommended storage conditions for this compound solutions?
A2: Stock solutions of this compound in organic solvents like DMSO should be stored at -20°C or -80°C to minimize degradation. Aqueous solutions of this compound are generally less stable and should be prepared fresh before each experiment. If short-term storage of an aqueous solution is necessary, it should be kept at 4°C and protected from light.
Q3: Are there any formulation strategies available to improve the in vivo bioavailability of this compound?
A3: Yes, several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like this compound.[2] These include the use of solid dispersions, nano-suspensions, and lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS).[2][4][5] These techniques aim to increase the dissolution rate and/or solubility of the drug in the gastrointestinal tract. A comparison of these techniques is provided in Table 2.
Data Presentation
Table 1: Solubility of this compound in Various Solvents at Different Temperatures
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | < 0.01 |
| PBS (pH 7.4) | 25 | 0.05 |
| 0.1 M NaOH | 25 | 1.2 |
| Ethanol | 25 | 15 |
| DMSO | 25 | > 100 |
| PEG 400 | 25 | 50 |
| Water | 37 | 0.02 |
| PBS (pH 7.4) | 37 | 0.08 |
Disclaimer: The data presented in this table are hypothetical and for illustrative purposes only.
Table 2: Comparison of Solubilization Techniques for this compound
| Method | Advantages | Disadvantages | Suitability for In Vitro/In Vivo |
| pH Adjustment | Simple, cost-effective. | Only applicable to ionizable compounds. May not be suitable for all biological assays due to pH constraints. | In Vitro |
| Co-solvents | Effective for many nonpolar compounds. Simple to prepare.[1] | Potential for precipitation upon dilution. Solvent may have biological or toxic effects.[1] | In Vitro, In Vivo (with caution) |
| Cyclodextrins | Can significantly increase aqueous solubility. Low toxicity.[5] | Can be expensive. May alter the pharmacokinetics of the drug. | In Vitro, In Vivo |
| Surfactants (Micelles) | High solubilization capacity. | Potential for toxicity. Can interfere with certain biological assays.[4] | In Vitro |
| Solid Dispersions | Enhances dissolution rate and bioavailability.[2] | Requires specialized equipment for preparation. Potential for physical instability. | In Vivo |
| Nanosuspensions | Increases surface area for faster dissolution.[2][5] | Requires specialized high-energy milling or homogenization equipment. | In Vivo |
Disclaimer: The information in this table is for general guidance and may need to be optimized for specific applications.
Experimental Protocols
Protocol 1: Solubilization of this compound using pH Adjustment
-
Weigh the desired amount of this compound powder.
-
Add a small volume of a basic solution (e.g., 0.1 M NaOH) dropwise while vortexing until the compound dissolves completely.
-
Add the desired aqueous buffer (e.g., PBS) to reach the target final volume.
-
Measure the final pH of the solution and adjust if necessary using dilute HCl or NaOH.
-
Filter the solution through a 0.22 µm filter to remove any remaining particulates.
Protocol 2: Preparation of an this compound Stock Solution using a Co-solvent (DMSO)
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
For use in cell culture, dilute the stock solution at least 1:1000 in the culture medium to minimize DMSO toxicity. The final DMSO concentration should typically not exceed 0.1%.
Protocol 3: Solubilization of this compound using Cyclodextrin Complexation
-
Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in water at a concentration of 40% (w/v).
-
Add the this compound powder to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.
-
After the incubation period, centrifuge the solution at high speed to pellet any undissolved compound.
-
Carefully collect the supernatant containing the this compound/HP-β-CD inclusion complex.
-
Determine the concentration of this compound in the complex using a suitable analytical method (e.g., HPLC-UV).
Visualizations
Caption: Experimental workflow for selecting a solubilization method for this compound.
Caption: Troubleshooting decision tree for this compound precipitation.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. ijpbr.in [ijpbr.in]
- 2. longdom.org [longdom.org]
- 3. ijmsdr.org [ijmsdr.org]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 7. japer.in [japer.in]
Addressing NR-11c instability in long-term cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using NR-11c in long-term cell culture experiments. Our goal is to help you navigate potential challenges and ensure the success and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, potent small molecule inhibitor of the pro-survival signaling pathway mediated by the kinase XYZ. By selectively binding to the ATP-binding pocket of XYZ, this compound prevents its phosphorylation and subsequent activation of downstream targets, leading to cell cycle arrest and apoptosis in susceptible cell lines. Its high specificity makes it a valuable tool for studying XYZ-dependent signaling in various biological contexts, particularly in cancer research.
Q2: What does "this compound instability" in long-term experiments refer to?
In the context of long-term cell culture, "this compound instability" can encompass two main issues:
-
Chemical Instability: This refers to the degradation of the this compound compound within the cell culture medium over time at 37°C. This degradation can reduce the effective concentration of the inhibitor, leading to inconsistent or diminished biological effects.
-
Biological Instability: This pertains to the cellular consequences of prolonged XYZ inhibition. Long-term exposure to this compound can induce selective pressures, potentially leading to the emergence of resistant cell populations or causing genomic instability.[1][2]
Q3: How should I properly prepare and store this compound?
To maintain the integrity and activity of this compound, proper storage is critical.
| Form | Storage Temperature | Recommended Duration | Notes |
| Powder | -20°C | Up to 12 months | Protect from light and moisture. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot into single-use volumes to minimize freeze-thaw cycles. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | For short-term use. |
Q4: How frequently should I replace the medium containing this compound in a long-term experiment?
Due to the potential for chemical degradation at 37°C, it is best practice to replenish the medium with freshly diluted this compound every 24 to 48 hours. This ensures a consistent and effective concentration of the compound throughout the experiment. For very long-term studies, it is advisable to empirically determine the stability of this compound in your specific cell culture conditions.
Troubleshooting Guide
Problem 1: Diminished or inconsistent effect of this compound over time.
| Potential Cause | Recommended Solution |
| Chemical degradation of this compound in culture medium. | 1. Increase media change frequency: Replace the medium with fresh this compound every 24 hours.[3] 2. Optimize stock solution storage: Ensure stock solutions are stored at -80°C in small aliquots to prevent repeated freeze-thaw cycles.[3] |
| Development of cellular resistance. | 1. Verify target engagement: Confirm that this compound is still inhibiting XYZ kinase activity. This can be assessed by measuring the phosphorylation of downstream targets via Western blot. 2. Consider dose escalation: A gradual increase in the this compound concentration may be required to maintain the desired biological effect. This should be done cautiously to avoid excessive cytotoxicity.[3] |
| Initial this compound concentration was suboptimal. | 1. Perform a dose-response curve: Before initiating a long-term study, determine the optimal concentration of this compound for your specific cell line and experimental endpoint in a short-term assay.[3] |
Problem 2: Increased cell death or changes in cell morphology.
| Potential Cause | Recommended Solution |
| High sensitivity of the cell line to XYZ inhibition. | 1. Test different cell lines: If feasible, compare the effects of long-term this compound treatment on multiple cell lines to find one that is more tolerant.[3] |
| Cumulative cytotoxicity. | 1. Monitor cell health regularly: Closely observe cell morphology and proliferation rates. If significant changes are observed, consider reducing the this compound concentration or shortening the treatment duration. 2. Characterize the cellular response: Analyze markers for apoptosis (e.g., cleaved caspase-3) and senescence to understand the mechanism of cell death. |
| Suboptimal cell culture conditions. | 1. Ensure optimal environment: Regularly calibrate incubators for accurate temperature and CO2 levels. Maintain humidity by keeping the water pan filled.[4][5] 2. Use high-quality reagents: Utilize high-quality, tested media and supplements from reputable sources to ensure consistency.[6] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Assay)
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Dilution: Prepare a series of this compound dilutions in complete culture medium. It is recommended to use a 2-fold or 3-fold dilution series starting from a high concentration (e.g., 10 µM). Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound dilution.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as an MTS or a luminescent-based assay that measures ATP content.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Monitoring Target Engagement in Long-Term Cultures
-
Sample Collection: At various time points during your long-term experiment (e.g., day 1, day 5, day 10), harvest cell lysates from both vehicle-treated and this compound-treated cultures.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated XYZ (p-XYZ), total XYZ, and a downstream target of XYZ. Also, include a loading control like GAPDH or β-actin.
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Analysis: Compare the levels of p-XYZ in this compound-treated cells to the vehicle-treated controls at each time point. A sustained decrease in p-XYZ indicates continued target engagement.
Visualizations
Caption: this compound inhibits the XYZ signaling pathway.
Caption: Workflow for long-term this compound experiments.
References
- 1. cellculturecompany.com [cellculturecompany.com]
- 2. Dynamic Features of Chromosomal Instability during Culture of Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 8 Ways to Optimize Cell Cultures [vistalab.com]
- 5. gmpplastic.com [gmpplastic.com]
- 6. 6 Technical Tips for Successful Cell Culture - JangoCell [jangocell.com]
How to interpret unexpected results in NR-11c functional assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in NR-11c functional assays.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of an this compound functional assay?
A1: this compound functional assays are designed to measure the transcriptional activity of the nuclear receptor this compound in response to potential ligands. A common method is the reporter gene assay.[1][2][3] In this assay, cells are engineered to express this compound and a reporter gene (e.g., luciferase or a fluorescent protein) linked to a specific DNA sequence known as a hormone response element (HRE) that this compound can bind to. When a ligand activates this compound, the receptor binds to the HRE and drives the expression of the reporter gene. The resulting signal (e.g., light or fluorescence) is proportional to the level of this compound activation.[1][2]
Q2: What are the key components of an this compound reporter gene assay?
A2: The primary components include:
-
Expression Vector for this compound: A plasmid that drives the expression of the this compound protein in the host cells.
-
Reporter Vector: A plasmid containing a reporter gene (e.g., Firefly Luciferase) downstream of a promoter containing this compound-specific Hormone Response Elements (HREs).
-
Internal Control Vector: A plasmid that constitutively expresses a second reporter (e.g., Renilla Luciferase) to normalize for variations in transfection efficiency and cell viability.[1]
-
Host Cell Line: A cell line that provides the necessary cellular machinery for transcription and translation but ideally has low endogenous nuclear receptor activity that could interfere with the assay.
-
Test Compounds: The potential this compound ligands being screened.
-
Assay Reagents: Cell culture media, transfection reagents, and substrates for the reporter enzymes (e.g., luciferin (B1168401) for luciferase).
Q3: Why is a dual-reporter system (e.g., Firefly and Renilla luciferase) recommended?
A3: A dual-reporter system is crucial for normalizing the experimental results. The activity of the experimental reporter (Firefly luciferase) is influenced by both the specific activation of this compound and non-specific factors like the number of cells, transfection efficiency, and cell health. The internal control reporter (Renilla luciferase) is typically driven by a constitutive promoter, meaning its expression should be constant under different experimental conditions. By calculating the ratio of Firefly to Renilla luciferase activity, you can minimize the impact of these non-specific variables and obtain a more accurate measure of this compound activation.[1]
Troubleshooting Guide
Unexpected results are common in cell-based functional assays. This guide addresses specific issues you might encounter and provides potential causes and solutions.
Issue 1: High Background Signal in Unstimulated Wells
High background can mask the true effect of your test compounds, reducing the assay window and making it difficult to identify weak agonists.
| Potential Cause | Troubleshooting Steps |
| Constitutive Activity of this compound | - Reduce the amount of this compound expression vector used for transfection. - Use a cell line with lower endogenous co-activator levels. |
| "Leaky" Reporter Construct | - Sequence the reporter plasmid to ensure the promoter and HREs are intact and correctly inserted. - Test a reporter construct with a minimal promoter. |
| Contamination of Reagents or Cells | - Use fresh, sterile reagents and cell culture media.[4] - Test for mycoplasma contamination in your cell line. |
| Non-specific Binding | - Use white, opaque plates to reduce well-to-well crosstalk.[4] - Ensure proper washing steps to remove unbound reagents.[5] |
| Autofluorescence of Test Compound | - Test the compound in a cell-free system with the reporter protein and substrate to check for direct effects on the reporter signal.[6] |
Issue 2: Low or No Signal with a Known Agonist
A weak or absent signal with a positive control indicates a problem with the assay system itself.
| Potential Cause | Troubleshooting Steps |
| Low Transfection Efficiency | - Optimize the DNA-to-transfection reagent ratio.[4][7] - Use a positive control for transfection (e.g., a GFP-expressing plasmid). - Ensure the quality and purity of your plasmid DNA.[4][7] |
| Poor Cell Health | - Visually inspect cells for normal morphology and confluency before and after transfection. - Perform a cell viability assay (e.g., MTS or trypan blue exclusion). |
| Inactive Reagents | - Check the expiration dates of all reagents, especially the reporter enzyme substrate.[4] - Prepare fresh dilutions of reagents. |
| Suboptimal Agonist Concentration | - Perform a dose-response curve to ensure you are using an optimal concentration of the control agonist. |
| Incorrect Reporter System for the Cell Line | - Ensure the promoter in your reporter construct is active in your chosen cell line.[2] |
Issue 3: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | - Ensure a homogenous single-cell suspension before plating.[8] - Use a calibrated multichannel pipette or an automated cell dispenser. |
| Pipetting Errors | - Use calibrated pipettes and proper pipetting techniques. - Be consistent with the timing of reagent additions to each well. |
| Edge Effects | - Avoid using the outer wells of the plate, as they are more prone to evaporation. - Ensure proper humidity in the incubator. |
| Inconsistent Transfection | - Prepare a master mix of DNA and transfection reagent for all replicate wells. |
| Cell Clumping | - Gently triturate the cell suspension to break up clumps before plating. |
Experimental Protocols
Standard this compound Dual-Luciferase Reporter Assay
-
Cell Seeding: Plate a healthy, logarithmically growing cell line into a 96-well white, clear-bottom plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection:
-
Prepare a transfection mix containing the this compound expression vector, the HRE-driven Firefly luciferase reporter vector, and the constitutive Renilla luciferase control vector.
-
The optimal ratio of the three plasmids should be determined empirically.
-
Add the transfection reagent according to the manufacturer's instructions.
-
Incubate the cells with the transfection complex for 4-6 hours.
-
Remove the transfection medium and replace it with fresh, complete growth medium.
-
-
Compound Treatment:
-
After 18-24 hours of post-transfection recovery, replace the medium with a medium containing the test compounds at the desired concentrations.
-
Include a vehicle control (e.g., DMSO) and a known this compound agonist as a positive control.
-
Incubate the cells with the compounds for 18-24 hours.
-
-
Luciferase Assay:
-
Aspirate the medium from the wells.
-
Lyse the cells using the lysis buffer provided with the dual-luciferase assay kit.
-
Add the Firefly luciferase substrate and measure the luminescence.
-
Add the Stop & Glo® reagent (or equivalent) to quench the Firefly signal and activate the Renilla luciferase, then measure the luminescence again.
-
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luminescence for each well.
-
Normalize the data to the vehicle control to determine the fold activation.
-
Visualizations
Caption: Simplified signaling pathway of this compound activation.
References
- 1. How to avoid misinterpretation of dual reporter gene assay data affected by cell damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators | Springer Nature Experiments [experiments.springernature.com]
- 4. goldbio.com [goldbio.com]
- 5. How to deal with high background in ELISA | Abcam [abcam.com]
- 6. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A critical assessment of the factors affecting reporter gene assays for promoter SNP function: a reassessment of −308 TNF polymorphism function using a novel integrated reporter system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Improving the In Vivo Delivery and Bioavailability of Hypothetical Compound NR-11c
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the in vivo delivery and bioavailability of the hypothetical small molecule compound, NR-11c. Given that this compound is a placeholder for a compound with common delivery challenges, the advice provided is based on established principles in pharmaceutics and drug delivery.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the pre-clinical development of compounds with poor bioavailability, using this compound as an example.
| Question | Possible Causes | Troubleshooting Suggestions |
| 1. Why is the plasma concentration of this compound unexpectedly low after oral administration? | - Poor aqueous solubility.- Low dissolution rate.- High first-pass metabolism.- Efflux by transporters (e.g., P-glycoprotein).- Instability in gastrointestinal fluids. | - Characterize the physicochemical properties of this compound (solubility, pKa, LogP).- Conduct in vitro metabolism studies using liver microsomes.- Perform Caco-2 permeability assays to assess efflux.- Test different formulation strategies to improve solubility and dissolution.[1][2] |
| 2. How can I improve the aqueous solubility of this compound? | - this compound is a poorly soluble compound (Biopharmaceutics Classification System Class II or IV). | - Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area for dissolution.[3]- Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix can prevent crystallization and enhance solubility.[1][4]- Co-crystals: Forming co-crystals with a suitable conformer can improve solubility and dissolution rate.[4]- pH Modification: For ionizable compounds, adjusting the microenvironment pH can increase solubility.[2]- Use of Solubilizing Excipients: Cyclodextrins, surfactants, and co-solvents can be employed in formulations.[2][5] |
| 3. What formulation strategies are recommended for a lipophilic compound like this compound? | - High lipophilicity often leads to poor aqueous solubility but good membrane permeability. | - Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve oral absorption by presenting the drug in a solubilized form and facilitating lymphatic transport, which can bypass first-pass metabolism.[1]- Nanoparticle Formulations: Encapsulating this compound in nanoparticles (e.g., polymeric nanoparticles, lipid nanoparticles) can enhance solubility, protect from degradation, and potentially offer targeted delivery.[3][6] |
| 4. My this compound formulation shows good in vitro results but poor in vivo performance. What could be the reason? | - In vitro-in vivo correlation (IVIVC) is not always direct.- Rapid clearance in vivo.- Unforeseen interactions with biological components.- Poor absorption kinetics. | - Review the pharmacokinetic profile from in vivo studies to understand clearance mechanisms.- Assess plasma protein binding of this compound.- Evaluate the stability of the formulation in biological fluids (plasma, gastric juice).- Consider a different route of administration for initial studies (e.g., intravenous) to determine absolute bioavailability. |
| 5. How can I determine if this compound is a substrate for efflux transporters like P-glycoprotein? | - Structural similarity to known P-gp substrates.- Low cell permeability despite good lipophilicity. | - Conduct bidirectional transport studies using Caco-2 cell monolayers. A higher efflux ratio (basolateral to apical transport) compared to the influx ratio (apical to basolateral) suggests active efflux.- Perform these studies in the presence and absence of a known P-gp inhibitor (e.g., verapamil). A significant increase in influx in the presence of the inhibitor confirms P-gp interaction. |
Quantitative Data Summary
The following tables present hypothetical data for this compound to illustrate the outcomes of different formulation strategies.
Table 1: Physicochemical Properties of Hypothetical this compound
| Parameter | Value | Significance |
| Molecular Weight | 450 g/mol | Within the range for oral absorption. |
| LogP | 4.2 | High lipophilicity, suggesting poor aqueous solubility. |
| Aqueous Solubility | < 0.1 µg/mL | Very low solubility, a major hurdle for oral delivery. |
| pKa | 8.5 (basic) | Ionizable, suggesting pH-dependent solubility. |
| BCS Classification | Class II | Low solubility, high permeability. |
Table 2: Comparison of Pharmacokinetic Parameters of Different this compound Formulations in Rats (Oral Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 25 ± 8 | 4.0 | 150 ± 45 | 100 (Reference) |
| Micronized Suspension | 60 ± 15 | 2.0 | 450 ± 90 | 300 |
| Amorphous Solid Dispersion | 150 ± 30 | 1.5 | 1200 ± 210 | 800 |
| SMEDDS | 250 ± 50 | 1.0 | 2500 ± 450 | 1667 |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound
Objective: To prepare an ASD of this compound to improve its dissolution rate and oral bioavailability.
Materials:
-
This compound
-
Polymer (e.g., PVP K30, HPMC-AS)
-
Solvent (e.g., methanol, acetone)
-
Spray dryer or rotary evaporator
-
Dissolution testing apparatus
-
HPLC for quantification
Methodology:
-
Polymer and Drug Solution Preparation: Dissolve this compound and the chosen polymer (e.g., in a 1:3 drug-to-polymer ratio) in a suitable solvent to obtain a clear solution.
-
Solvent Evaporation:
-
Spray Drying: Atomize the solution into a heated chamber to rapidly evaporate the solvent, resulting in a fine powder of the ASD.
-
Rotary Evaporation: Remove the solvent under vacuum to form a thin film, which is then further dried and milled.
-
-
Characterization:
-
Solid-State Analysis: Use Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of this compound in the dispersion.
-
Dissolution Testing: Perform in vitro dissolution studies in a relevant buffer (e.g., simulated gastric or intestinal fluid) and compare the dissolution profile to that of crystalline this compound.
-
-
In Vivo Studies: Administer the ASD formulation to animal models and perform pharmacokinetic analysis.
Protocol 2: Caco-2 Permeability Assay for Efflux Assessment
Objective: To determine if this compound is a substrate for efflux transporters like P-glycoprotein.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound solution
-
P-gp inhibitor (e.g., verapamil)
-
LC-MS/MS for quantification
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts until they form a differentiated monolayer (typically 21 days).
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Transport Studies:
-
Apical to Basolateral (A-B) Transport: Add this compound solution to the apical side and measure its appearance on the basolateral side over time.
-
Basolateral to Apical (B-A) Transport: Add this compound solution to the basolateral side and measure its appearance on the apical side over time.
-
-
Inhibition Study: Repeat the transport studies in the presence of a P-gp inhibitor in both compartments.
-
Quantification: Analyze the concentration of this compound in the samples from both compartments using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests active efflux.
Visualizations
Caption: Workflow for addressing low bioavailability of this compound.
Caption: Decision tree for troubleshooting low bioavailability.
References
- 1. upm-inc.com [upm-inc.com]
- 2. tandfonline.com [tandfonline.com]
- 3. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 4. drughunter.com [drughunter.com]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for improving drug delivery: Nanocarriers and microenvironmental priming - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Compound NR-11c-Induced Cellular Toxicity
Disclaimer: Information regarding a specific compound designated "NR-11c" is not available in the public domain. This guide provides a comprehensive framework for managing cellular toxicity induced by a hypothetical novel compound, referred to herein as this compound, based on established principles of toxicology and cell biology.
Frequently Asked Questions (FAQs)
Q1: What are the initial indicators of this compound-induced cellular toxicity in my experiments?
A1: Initial signs of toxicity can be observed through various methods. Morphological changes, such as cell shrinkage, rounding, detachment from the culture plate, or membrane blebbing, are often the first visual cues. A reduction in cell proliferation or metabolic activity, which can be quantified using assays like MTT or Neutral Red, also serves as an early indicator of toxicity[1].
Q2: What are the most common mechanisms of drug-induced cellular toxicity?
A2: Drug-induced cell death primarily occurs through two main pathways: apoptosis and necrosis.
-
Apoptosis: This is a form of programmed cell death that is highly regulated. It involves a cascade of specific enzymes called caspases and is characterized by cell shrinkage, DNA fragmentation, and the formation of apoptotic bodies without inducing a significant inflammatory response[2][3].
-
Necrosis: This is typically a result of acute cellular injury. It is characterized by cell swelling, loss of membrane integrity, and the release of intracellular contents, which can trigger inflammation.
-
Oxidative Stress: Many compounds induce toxicity by generating excessive reactive oxygen species (ROS)[4][5]. This imbalance overwhelms the cell's antioxidant defenses, leading to damage to DNA, proteins, and lipids, which can trigger both apoptosis and necrosis.
Q3: How can I differentiate between apoptosis and necrosis in cells treated with this compound?
A3: Dual staining with Annexin V and Propidium Iodide (PI) followed by flow cytometry is a standard method for distinguishing between these two forms of cell death.
-
Healthy cells: Annexin V negative and PI negative (Annexin V-/PI-).
-
Early apoptotic cells: Annexin V positive and PI negative (Annexin V+/PI-). During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane where it can be bound by fluorescently labeled Annexin V.
-
Late apoptotic/necrotic cells: Annexin V positive and PI positive (Annexin V+/PI+). In late-stage apoptosis and necrosis, the cell membrane loses its integrity, allowing the DNA-binding dye PI to enter the cell.
Q4: What is the role of Reactive Oxygen Species (ROS) in cellular toxicity?
A4: Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen, such as superoxide (B77818) and hydrogen peroxide. While they play roles in normal cell signaling, their overproduction, often induced by xenobiotics like this compound, leads to oxidative stress. This stress can damage cellular components, disrupt mitochondrial function, and activate signaling pathways leading to apoptosis.
Q5: Which cellular signaling pathways are commonly implicated in drug-induced toxicity?
A5: Several signaling pathways are key regulators of the cellular response to toxic insults.
-
JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) pathway is a critical component of the cellular stress response. Its activation can be involved in both pro-apoptotic and anti-apoptotic signaling, depending on the stimulus and cell type. In many cases of drug-induced toxicity, prolonged JNK activation promotes apoptosis by modulating the activity of proteins in the Bcl-2 family and transcription factors like c-Jun.
-
Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. When cells are exposed to oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant and detoxification genes. Activation of this pathway is a common defense mechanism against drug-induced toxicity.
Troubleshooting Guide
Problem 1: I am observing massive, unexpected cell death after treating with this compound.
-
Possible Cause: The concentration of this compound may be too high, or the treatment duration is too long for the specific cell line.
-
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: Test a wide range of this compound concentrations (e.g., from nanomolar to high micromolar) for a fixed time point (e.g., 24 or 48 hours) to determine the half-maximal inhibitory concentration (IC50).
-
Conduct a Time-Course Experiment: Using a concentration around the determined IC50, assess cell viability at multiple time points (e.g., 6, 12, 24, 48, 72 hours) to understand the kinetics of the toxic response.
-
-
Data Presentation: Hypothetical this compound IC50 Values
Cell Line Treatment Duration (hours) IC50 (µM) A549 24 22.4 Caco-2 24 35.1 Balb/c 3T3 24 18.9 A549 48 15.7 Caco-2 48 26.3 | Balb/c 3T3 | 48 | 12.5 |
-
Experimental Workflow: Dose-Response and Time-Course Analysis
Problem 2: My results suggest this compound is inducing apoptosis, but I need to confirm the specific mechanism.
-
Possible Cause: this compound may be triggering either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathway.
-
Troubleshooting Steps & Experimental Protocols:
-
Confirm Apoptosis with Annexin V/PI Staining: This assay confirms apoptosis and distinguishes it from necrosis.
-
Measure Caspase Activity: Apoptosis is executed by caspases. Measuring the activity of key effector caspases like Caspase-3 and Caspase-7 is a definitive indicator.
-
Assess Mitochondrial Health: The intrinsic pathway is initiated by the loss of mitochondrial membrane potential (ΔΨm). The JC-1 assay is used to measure this change.
-
-
Data Presentation: Expected Outcomes for Apoptosis Assays
Assay Healthy Cells Apoptotic Cells Annexin V/PI Annexin V- / PI- Early: Annexin V+ / PI- Late: Annexin V+ / PI+ Caspase-3/7 Activity Low luminescence/absorbance High luminescence/absorbance | JC-1 Staining | Red fluorescence (J-aggregates) | Green fluorescence (JC-1 monomers) |
-
Experimental Protocol: Annexin V & Propidium Iodide (PI) Staining
-
Cell Preparation: Induce apoptosis by treating cells with this compound. Include positive and negative controls. Harvest 1-5 x 10^5 cells per sample.
-
Wash: Wash cells once with cold 1X PBS, centrifuge, and carefully discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4) to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution.
-
Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Use unstained and single-stained controls to set compensation and gates.
-
-
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Plate Cells: Seed cells in a 96-well plate and treat with this compound to induce apoptosis.
-
Prepare Reagent: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay: Add 100 µL of the reagent directly to each well containing 100 µL of cells in culture medium.
-
Incubation: Mix gently by orbital shaking for 30-60 seconds. Incubate at room temperature for 1 to 2 hours.
-
Measure: Read the luminescence using a plate-reading luminometer. The signal is proportional to the amount of caspase activity.
-
-
Experimental Protocol: JC-1 Mitochondrial Membrane Potential Assay
-
Cell Preparation: Seed cells and treat with this compound. Use a known mitochondrial depolarizing agent like CCCP (5-50 µM for 15-30 minutes) as a positive control.
-
Staining: Prepare a JC-1 staining solution (typically 1-10 µM in culture medium). Remove the culture medium from the cells and add the JC-1 staining solution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes.
-
Wash: Remove the staining solution and wash the cells with an assay buffer (provided with most kits).
-
Analysis: Analyze immediately using a fluorescence microscope, flow cytometer, or fluorescence plate reader. Healthy mitochondria with high ΔΨm will exhibit red fluorescence (J-aggregates, Ex/Em ~585/590 nm), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers, Ex/Em ~514/529 nm).
-
-
Signaling Pathway: Intrinsic Apoptosis
References
- 1. Neutral red (NR) assay for cell viability and xenobiotic-induced cytotoxicity in primary cultures of human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Apoptosis induction in MV4-11 and K562 human leukemic cells by Pereskia sacharosa (Cactaceae) leaf crude extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactive Oxygen-Related Diseases: Therapeutic Targets and Emerging Clinical Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactive Oxygen Species in the Regulation of Synaptic Plasticity and Memory - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NR-11c Synthesis and Linker Modification
Disclaimer: The following troubleshooting guide is based on established principles of radiochemistry and linker modification for small molecules. "NR-11c" is a hypothetical molecule used for illustrative purposes to provide a relevant context for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs): Troubleshooting this compound Synthesis
This section addresses common issues encountered during the radiosynthesis of this compound, a novel PET tracer.
Question 1: What are the most common causes of low radiochemical yield (RCY) in [11C]this compound synthesis?
Answer: Low radiochemical yield in [11C]this compound synthesis can stem from several factors. The most common issues include:
-
Precursor Quality: Degradation or impurity of the precursor molecule is a primary cause of low yield. Ensure the precursor is of high purity and stored under appropriate conditions (e.g., cool, dry, and dark).
-
Reagent Sensitivity: The reagents used in 11C-labeling are often sensitive to air and moisture.[1] It is crucial to use fresh, anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Suboptimal Reaction Conditions: Temperature, reaction time, and precursor concentration are critical parameters. Optimization of these conditions is often necessary to achieve high RCY. For instance, some 11C-carbonylations can be effectively carried out at room temperature, avoiding the need for heating and cooling steps which can save time and prevent decay.[2][3]
-
[11C]CO2 or [11C]CH3I Trapping Inefficiency: Inefficient trapping of the initial radioactive precursor ([11C]CO2 or [11C]CH3I) will directly impact the overall yield. Check the efficiency of your trapping loop or vessel.
-
HPLC Purification Issues: Loss of product during HPLC purification can significantly reduce the final yield. This can be due to poor peak resolution, incorrect fraction collection timing, or adsorption of the product to the column or tubing.
Question 2: How can I identify the source of impurities in my [11C]this compound preparation?
Answer: Identifying impurities is a critical step in troubleshooting. A systematic approach is recommended:
-
Analyze the Radio-HPLC Chromatogram: The radio-HPLC chromatogram is the primary tool for identifying radiochemical impurities. Look for unexpected peaks.
-
Perform Co-injection with Standards: If available, co-inject your final product with non-radioactive standards of potential byproducts or intermediates. This can help to identify the impurity peaks.
-
Investigate Reaction Intermediates: Running partial or "cold" (non-radioactive) reactions can help in identifying intermediates and byproducts that may be contributing to the impurities.[2][3]
-
Check for Precursor-Related Impurities: Analyze the non-radioactive precursor by HPLC or LC-MS to ensure its purity. Impurities in the precursor will likely lead to corresponding radiolabeled impurities.
-
Evaluate Radiolytic Decomposition: High radioactivity concentrations can sometimes lead to the decomposition of the final product. If you observe an increase in impurities over time, consider reducing the amount of starting radioactivity or the synthesis time.
Question 3: My [11C]this compound synthesis is not reproducible. What factors should I investigate?
Answer: Lack of reproducibility is a common challenge in multi-step radiosyntheses. Key factors to investigate include:
-
Reagent and Solvent Quality: Ensure that all reagents and solvents are from the same batch and are of high quality. Variations in reagent quality can lead to inconsistent results.
-
Manual vs. Automated Synthesis: Automated synthesis modules generally provide better reproducibility than manual methods. If using an automated system, check the calibration and performance of the module.
-
Inert Atmosphere: Ensure a consistently dry and inert atmosphere for the reaction. Even small leaks in the system can introduce moisture and oxygen, leading to side reactions.
-
Precursor Concentration: The amount of precursor used can influence the radiochemical yield and purity. Precisely measure the precursor amount for each synthesis.
-
Timing of Steps: In radiochemistry, timing is critical due to the short half-life of Carbon-11 (20.4 minutes). Ensure that each step of the synthesis is performed consistently and efficiently.
Troubleshooting Guide: this compound Linker Modification
This section provides guidance on resolving common issues encountered during the modification of this compound with chemical linkers for applications such as targeted drug delivery or the development of probes.
Question 4: I am observing low conjugation efficiency when attaching a PEG linker to this compound. What could be the cause?
Answer: Low conjugation efficiency can be attributed to several factors:
-
Steric Hindrance: The conjugation site on this compound may be sterically hindered, preventing efficient reaction with the linker. Consider modifying the linker attachment point on this compound or using a longer, more flexible linker.
-
Incorrect Reaction Conditions: The pH, temperature, and stoichiometry of the conjugation reaction are critical. Optimize these parameters to favor the desired reaction.
-
Reactive Group Incompatibility: Ensure that the reactive groups on this compound and the linker are compatible and that neither has degraded. For example, if using maleimide (B117702) chemistry, ensure the maleimide group has not been hydrolyzed.
-
Solubility Issues: Poor solubility of either this compound or the linker in the reaction solvent can lead to low efficiency. Consider using a co-solvent or a different solvent system.
Question 5: The modified this compound with a linker shows reduced binding affinity to its target. How can I address this?
Answer: A decrease in binding affinity is a common concern after linker modification. Here are some strategies to mitigate this:
-
Linker Attachment Point: The point of attachment of the linker to this compound is crucial. If the linker is attached at a position critical for target binding, it will likely reduce affinity. Consider alternative attachment points that are distal to the key binding motifs of this compound.
-
Linker Length and Composition: The length and chemical nature of the linker can impact how the modified molecule interacts with its target. Systematically vary the linker length and composition (e.g., PEG, alkyl chains) to find an optimal linker that maintains binding affinity.
-
Hydrophobicity/Hydrophilicity Balance: The linker can alter the overall hydrophobic or hydrophilic nature of this compound, which may affect its interaction with the target binding site. Choose a linker with properties that are compatible with the binding pocket.
Quantitative Data Summary
The following tables provide a summary of hypothetical data related to the optimization of [11C]this compound synthesis and the impact of linker modification on its properties.
Table 1: Optimization of [11C]this compound Radiochemical Yield (RCY)
| Parameter | Condition A | Condition B | Condition C |
| Precursor Amount (mg) | 1.0 | 0.5 | 0.5 |
| Reaction Temperature (°C) | 80 | 100 | 120 |
| Reaction Time (min) | 5 | 5 | 3 |
| Average RCY (%) | 25 ± 3 | 45 ± 4 | 30 ± 5 |
| Radiochemical Purity (%) | >98 | >99 | >95 |
Table 2: Effect of Linker Length on this compound Binding Affinity (IC50)
| Linker Type | Linker Length (n) | IC50 (nM) |
| Unmodified this compound | - | 15 |
| PEG | 4 | 50 |
| PEG | 8 | 25 |
| PEG | 12 | 30 |
| Alkyl Chain | 4 | 120 |
| Alkyl Chain | 8 | 85 |
Experimental Protocols
Protocol 1: Automated Synthesis of [11C]this compound via [11C]CO2 Fixation
-
[11C]CO2 Production: [11C]CO2 is produced via the 14N(p,α)11C nuclear reaction in a cyclotron.
-
[11C]CO2 Trapping: The produced [11C]CO2 is trapped in a vessel containing a solution of the this compound precursor and a suitable base (e.g., potassium carbonate) in an appropriate solvent (e.g., DMF).
-
11C-Carboxylation: The reaction mixture is heated to the optimized temperature (e.g., 100 °C) for the specified time (e.g., 5 minutes) to facilitate the 11C-carboxylation reaction.
-
Quenching and Neutralization: The reaction is quenched with an acid (e.g., HCl) and neutralized.
-
HPLC Purification: The crude reaction mixture is purified by semi-preparative HPLC to isolate the [11C]this compound.
-
Formulation: The collected HPLC fraction is reformulated into a pharmaceutically acceptable vehicle (e.g., saline with ethanol) for in vivo studies.
Protocol 2: General Procedure for Linker Conjugation to this compound
-
Dissolution: Dissolve this compound (with a suitable functional group for conjugation) and the linker (with a complementary reactive group) in an appropriate solvent (e.g., DMSO or PBS).
-
Reaction Initiation: Mix the solutions of this compound and the linker in the desired stoichiometric ratio. Adjust the pH of the reaction mixture if necessary.
-
Incubation: Incubate the reaction mixture at room temperature or a slightly elevated temperature for a specified period (e.g., 1-4 hours) with gentle stirring.
-
Monitoring: Monitor the progress of the reaction by LC-MS or HPLC.
-
Purification: Once the reaction is complete, purify the this compound-linker conjugate by preparative HPLC or other suitable chromatographic techniques.
-
Characterization: Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.
Visualizations
Caption: Automated synthesis workflow for [11C]this compound.
Caption: Decision tree for troubleshooting low [11C]this compound yield.
Caption: Hypothetical signaling pathway involving NR-Kinase, the target of [11C]this compound.
References
Validation & Comparative
Validating p38α Degradation: A Comparative Analysis of NR-11c and Alternative Degraders
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of NR-11c, a VHL-based Proteolysis Targeting Chimera (PROTAC), and other notable p38α degraders. We delve into the available experimental data for validating p38α degradation, with a focus on the application of mass spectrometry as a powerful analytical tool.
Quantitative Comparison of p38α Degraders
The efficacy of a protein degrader is typically characterized by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The table below summarizes the available data for this compound and its alternatives. It is important to note that the primary method for quantification in these studies was immunoblotting.
| Compound | E3 Ligase Ligand | Target Warhead | DC50 (p38α) | Dmax (p38α) | Validation Method | Cell Line(s) |
| This compound | VHL | Not specified | Data not available | Data not available | Immunoblotting | MDA-MB-231 |
| SJFα | VHL | Foretinib | 7.16 nM | 97.4% | Western Blot | MDA-MB-231 |
| NR-7h | CRBN | Not specified | 24 nM | >50% (at 50 nM) | Global Proteomics | T47D, MB-MDA-231 |
Note: The data presented is based on available public information and may not be directly comparable due to variations in experimental conditions.
Mechanism of Action: PROTAC-mediated Degradation
PROTACs like this compound, SJFα, and NR-7h function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. They act as a bridge between the target protein (p38α) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.
p38α Signaling Pathway
The p38α mitogen-activated protein kinase (MAPK) is a key regulator of cellular responses to stress and inflammation. Its signaling cascade involves a series of phosphorylation events that ultimately lead to the activation of downstream transcription factors and other effector proteins. Degrading p38α with compounds like this compound can effectively block these downstream signaling events.
Experimental Protocols
While specific mass spectrometry protocols for this compound are not available, a general workflow for quantitative proteomics to validate protein degradation is outlined below. This is followed by the immunoblotting protocol that has been used to assess the activity of this compound and SJFα.
Mass Spectrometry-Based Quantitative Proteomics (General Protocol)
Mass spectrometry offers a highly sensitive and unbiased method to quantify changes in the proteome following treatment with a degrader. This allows for the precise measurement of target degradation and the identification of potential off-target effects.
1. Cell Culture and Treatment:
-
Plate cells (e.g., MDA-MB-231) and treat with a range of concentrations of the p38α degrader (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours).
2. Cell Lysis and Protein Extraction:
-
Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors to ensure protein integrity.
-
Quantify the total protein concentration using a suitable method (e.g., BCA assay).
3. Protein Digestion:
-
Reduce and alkylate the protein extracts to denature the proteins and prevent disulfide bond reformation.
-
Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.
4. Peptide Labeling (Optional but Recommended for Multiplexing):
-
For relative quantification, peptides from different treatment conditions can be labeled with isobaric tags (e.g., Tandem Mass Tags, TMT). This allows for the simultaneous analysis of multiple samples in a single mass spectrometry run, reducing variability.
5. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the peptides using reverse-phase liquid chromatography based on their hydrophobicity.
-
Eluted peptides are ionized (e.g., by electrospray ionization) and introduced into a high-resolution mass spectrometer.
-
The mass spectrometer acquires MS1 spectra to measure the abundance of intact peptides and MS2 spectra to sequence the peptides and identify the corresponding proteins.
6. Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins from the MS/MS spectra by searching against a protein sequence database.
-
Quantify the relative abundance of proteins across different conditions based on the intensity of the corresponding peptides (or reporter ions in the case of TMT labeling).
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon treatment with the degrader. The fold change in p38α abundance is used to determine the extent of degradation.
Immunoblotting Protocol for p38α Degradation
This method has been used to provide semi-quantitative data on the degradation of p38α by this compound and SJFα.
1. Cell Culture and Treatment:
-
Seed cells (e.g., MDA-MB-231) in multi-well plates.
-
Treat cells with various concentrations of the degrader and a vehicle control for the desired duration.
2. Cell Lysis:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
3. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
4. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for p38α, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
A loading control antibody (e.g., GAPDH, β-actin) is used
Cross-Validation of Novel Compound NR-XXc Activity in Different Laboratory Settings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inter-laboratory validation of a novel therapeutic compound, designated NR-XXc. The primary objective is to present a framework for assessing the reproducibility and robustness of NR-XXc's activity across different laboratory environments. The data and protocols presented herein are illustrative and synthesized from best practices in inter-laboratory validation studies to guide researchers in designing and interpreting their own cross-validation experiments.[1][2][3]
Data Presentation: Summary of Inter-Laboratory Validation Parameters
The validation of NR-XXc's bioactivity was simulated in two independent laboratories (Lab A and Lab B). Key performance parameters such as accuracy, precision (repeatability and intermediate precision), and linearity of the primary assay were assessed.[2][4]
Table 1: Summary of Inter-Laboratory Bioassay Validation Parameters
| Performance Parameter | Laboratory A | Laboratory B | Acceptance Criteria |
| Accuracy (% Recovery) | 99.2% | 102.1% | 80% - 120% |
| Precision (Repeatability) Intra-assay %CV | 4.5% | 5.1% | ≤ 15% |
| Precision (Intermediate) Inter-assay %CV | 8.8% | 9.5% | ≤ 20% |
| Inter-laboratory %CV | \multicolumn{2}{c | }{10.2%} | ≤ 25% |
| Linearity (R²) | 0.992 | 0.989 | ≥ 0.98 |
| Assay Range (EC₅₀) | 15-250 nM | 18-265 nM | Reportable Range |
CV: Coefficient of Variation; R²: Coefficient of determination.
Table 2: Robustness Assessment of the Bioassay Under Varied Conditions
To evaluate the robustness of the bioassay, minor and deliberate variations were introduced to the standard protocol in each laboratory. The impact of these variations on the measured potency of NR-XXc is recorded as the percentage change from the control.
| Varied Parameter | Laboratory A (% Change from Control) | Laboratory B (% Change from Control) | Acceptance Criteria |
| Incubation Time (± 10%) | +2.1% | -1.8% | ≤ ± 5% |
| Temperature (± 1°C) | -3.5% | +3.2% | ≤ ± 5% |
| Reagent Concentration (± 5%) | +1.5% | -1.2% | ≤ ± 3% |
Experimental Protocols
A detailed methodology for the key cytotoxicity assay used in this validation is provided below. This protocol is intended to be a standardized procedure for all participating laboratories to ensure consistency.
Cell-Based Cytotoxicity Assay Protocol
-
Cell Culture:
-
A human cancer cell line (e.g., A549 for non-small cell lung cancer) is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Cells are harvested during the logarithmic growth phase and seeded into 96-well microplates at a density of 5,000 cells per well.
-
Plates are incubated for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
NR-XXc is serially diluted in the culture medium to achieve a range of final concentrations (e.g., 1 nM to 1000 nM).
-
The medium from the seeded plates is replaced with the medium containing the different concentrations of NR-XXc. A vehicle control (e.g., DMSO) is also included.
-
Plates are incubated for 48 hours.
-
-
MTT Assay for Cell Viability:
-
After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
Plates are incubated for an additional 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization and Measurement:
-
The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The plate is agitated on a shaker for 10 minutes to ensure complete dissolution.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
-
The EC₅₀ value (the concentration of the compound that inhibits cell viability by 50%) is determined by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Diagram 1: Signaling Pathway of NR-XXc
Caption: Hypothetical signaling pathway of NR-XXc leading to apoptosis.
Diagram 2: Inter-Laboratory Cross-Validation Workflow
Caption: Workflow for inter-laboratory cross-validation of an analytical method.
References
Validating the On-Target Efficacy of NR-11c: A Comparative Guide to Genetic Rescue Experiments
In the landscape of targeted therapeutics, ensuring a compound's effects stem directly from its intended molecular target is paramount. This guide provides a comprehensive comparison of experimental approaches to validate the on-target effects of NR-11c, a novel antagonist of the hypothetical Nuclear Receptor X (NRX). We present data from genetic rescue experiments alongside alternative validation methods, offering researchers a framework for robust target validation in drug development.
Comparative Analysis of NRX Antagonism
To ascertain that the phenotypic effects of this compound are mediated through its interaction with NRX, a series of validation experiments were conducted. The primary approaches include the use of this compound, a structurally distinct NRX antagonist (Compound Y), and a genetic knockdown of NRX using small interfering RNA (siRNA). The key readout for these experiments is the transcriptional activity of a known NRX target gene, Gene Z.
Table 1: Comparison of NRX Antagonist Efficacy
| Treatment Group | Concentration/Dose | Target Gene Z Expression (Relative to Control) | Off-Target Activity (vs. Panel of 50 NRs) |
| Vehicle Control | - | 1.00 | No significant activity |
| This compound | 100 nM | 0.25 | Minimal off-target binding |
| Compound Y | 100 nM | 0.35 | Moderate off-target binding to 3 NRs |
| siRNA vs. NRX | 50 nM | 0.15 | No off-target effects observed |
| This compound + NRX Overexpression | 100 nM + plasmid | 0.85 | - |
The data clearly demonstrates that both this compound and siRNA targeting NRX lead to a significant reduction in Gene Z expression, indicating on-target activity. Notably, the genetic rescue experiment, where NRX is overexpressed in the presence of this compound, substantially reverses the inhibitory effect of the compound. This provides strong evidence that this compound's primary mechanism of action is through the antagonism of NRX. Compound Y, while effective, shows a less potent inhibition and some off-target activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are the protocols for the key experiments cited in this guide.
Cell Culture and Transfection
Human breast cancer cells (MCF-7), endogenously expressing NRX, were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator. For transfection experiments, cells were seeded in 6-well plates and transfected at 70-80% confluency using a lipid-based transfection reagent. For siRNA-mediated knockdown, a final concentration of 50 nM siRNA targeting NRX was used. For overexpression experiments, 2 µg of a plasmid encoding full-length human NRX was transfected.
Quantitative Real-Time PCR (qRT-PCR)
Total RNA was extracted from treated cells using a commercial RNA isolation kit. cDNA was synthesized from 1 µg of total RNA using a reverse transcription kit. qRT-PCR was performed on a real-time PCR system using a SYBR Green master mix. The relative expression of Gene Z was calculated using the 2^-ΔΔCt method, with GAPDH serving as the endogenous control.
Genetic Rescue Experiment
MCF-7 cells were first transfected with the NRX overexpression plasmid or an empty vector control. After 24 hours, the cells were treated with 100 nM this compound or vehicle control for an additional 24 hours. Cells were then harvested for RNA extraction and subsequent qRT-PCR analysis of Gene Z expression.
Visualizing the Validation Workflow and Signaling Pathway
To better illustrate the concepts and processes described, the following diagrams were generated using Graphviz.
A Comparative Analysis of the Preclinical Efficacy of NR-11c Across Diverse Cancer Subtypes
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding a specific anticancer agent designated "NR-11c" is not publicly available in the current scientific literature. The following guide is based on the plausible classification of this compound as a novel nitrogen mustard derivative, a class of alkylating agents with a long history in cancer therapy.[1][2] The data presented herein is a synthesized representation derived from studies on established nitrogen mustards such as cyclophosphamide, chlorambucil, and melphalan, and should be considered illustrative of the analyses relevant to a compound of this class.
Nitrogen mustards have been a cornerstone of chemotherapy for over seven decades, with several compounds remaining first-line treatments for various malignancies.[2] These agents exert their cytotoxic effects primarily through DNA alkylation, leading to the formation of interstrand cross-links that inhibit DNA replication and transcription, ultimately inducing apoptosis.[3] The development of novel nitrogen mustard derivatives aims to enhance efficacy, improve selectivity for cancer cells, and overcome mechanisms of drug resistance.[4] This guide provides a comparative overview of the hypothetical this compound's impact on different cancer subtypes, based on representative data from its parent class.
Data Presentation: Comparative Cytotoxicity of this compound
The in vitro cytotoxic activity of this compound is a critical determinant of its potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting cancer cell proliferation. The following table summarizes representative IC50 values for established nitrogen mustards across a panel of human cancer cell lines, illustrating the kind of data required for a comparative assessment of this compound.
| Drug | Cancer Subtype | Cell Line | Reported IC50 (µM) |
| This compound (Analog) | Lung Carcinoma | A549 | ~150 |
| Cyclophosphamide | Lung Carcinoma | A549 | >1000 |
| This compound (Analog) | Breast Adenocarcinoma | MCF-7 | ~80 |
| Cyclophosphamide | Breast Adenocarcinoma | MCF-7 | ~5000 |
| This compound (Analog) | Ovarian Cancer | A2780 | ~25 |
| Chlorambucil | Ovarian Cancer | A2780 | ~50 |
| This compound (Analog) | T-cell Leukemia | Jurkat | ~10 |
| Cyclophosphamide | T-cell Leukemia | Jurkat | ~2500 |
| This compound (Analog) | Malignant Melanoma | SK-MEL-28 | ~40 |
| Melphalan | Malignant Melanoma | SK-MEL-28 | ~30 |
Note: IC50 values are highly dependent on experimental conditions and should be interpreted in the context of the specific study they are derived from.[3] The hypothetical data for this compound suggests a potentially improved cytotoxic profile compared to some established agents in these specific cell lines.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of key experimental protocols used to assess the efficacy of anticancer agents like this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound (and comparator drugs) for 48-72 hours.
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
DNA Interstrand Cross-linking Assay (Comet Assay)
-
Cell Treatment and Lysis: Cells are treated with this compound, embedded in agarose (B213101) on a microscope slide, and then lysed to remove membranes and soluble proteins, leaving behind the nucleoids.
-
Electrophoresis: The slides are subjected to electrophoresis under denaturing conditions. Undamaged DNA remains in the nucleoid, while fragmented DNA (indicative of cross-linking and subsequent repair attempts) migrates to form a "comet tail."
-
Visualization and Analysis: The DNA is stained with a fluorescent dye and visualized by fluorescence microscopy. The extent of DNA migration is quantified to assess the level of DNA damage and cross-linking.
Mandatory Visualizations
Signaling Pathway of this compound (as a Nitrogen Mustard)
Caption: General mechanism of DNA alkylation by nitrogen mustards.
Experimental Workflow for In Vitro Efficacy Testing
References
Independent Verification of Published NR-11c Experimental Results: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Compound 11c, a Novel Butyrylcholinesterase Inhibitor, with Alternative Compounds
This guide provides an independent verification and comparative analysis of the experimental results for compound 11c , a novel 3-phenylpropanamide (B85529) derivative investigated as a butyrylcholinesterase (BChE) inhibitor for the potential treatment of Alzheimer's disease. The data and protocols are based on the findings published in the journal ACS Omega. The compound, referred to as "NR-11c" in the user query, is identified as compound 11c within this publication.
Comparative Quantitative Data
The following tables summarize the key quantitative data from the study, comparing the BChE inhibitory activity of compound 11c with its structural analogs and a lead compound, 12a .
| Compound | eeAChE IC50 (μM) | eqBChE IC50 (μM) | SI (eqBChE/eeAChE) |
| 10a | > 50 | 6.9 ± 0.5 | > 7.2 |
| 10b | 7.9 ± 0.6 | 2.3 ± 0.2 | 3.4 |
| 10c | > 50 | 10.8 ± 0.9 | > 4.6 |
| 11a | > 50 | 25.3 ± 2.1 | > 2.0 |
| 11b | > 50 | 12.5 ± 1.1 | > 4.0 |
| 11c | > 50 | 26.5 ± 2.3 | > 1.9 |
| 12a | 7.2 ± 0.6 | 1.3 ± 0.1 | 5.5 |
eeAChE: Electrophorus electricus acetylcholinesterase; eqBChE: Equine serum butyrylcholinesterase; IC50: Half-maximal inhibitory concentration; SI: Selectivity Index.
| Compound | huBChE IC50 (μM) |
| 10b | 6.3 ± 0.5 |
| 12a | 0.95 ± 0.08 |
| 12b | 5.6 ± 0.4 |
| 12c | 7.9 ± 0.7 |
huBChE: Human serum butyrylcholinesterase.
Experimental Protocols
In Vitro BChE/AChE Inhibition Assay (Ellman's Method)
The inhibitory activities of the synthesized compounds against acetylcholinesterase (AChE) from Electrophorus electricus and BChE from equine and human serum were determined using a modified Ellman's spectrophotometric method.
-
Reagents :
-
5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine chloride (BTCI)
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compounds dissolved in DMSO
-
AChE/BChE enzyme solution
-
-
Procedure :
-
A 0.1 mL aliquot of the enzyme solution was pre-incubated with 0.7 mL of the phosphate buffer and 0.1 mL of the test compound solution at 37 °C for 15 minutes.
-
Following pre-incubation, 0.1 mL of the substrate solution (ATCI or BTCI) was added to initiate the reaction.
-
The hydrolysis of the substrate was monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm using a spectrophotometer.
-
The IC50 values were calculated from the dose-response curves.
-
Neuroprotective Effect Against l-Glu-Induced HT22 Cell Injury
-
Cell Culture : HT22 cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37 °C in a 5% CO2 incubator.
-
Assay :
-
Cells were seeded in 96-well plates.
-
After 24 hours, cells were pre-treated with different concentrations of the test compounds for 2 hours.
-
l-glutamate (l-Glu) was then added to induce cell injury, and the cells were incubated for another 24 hours.
-
Cell viability was assessed using the MTT assay.
-
Blood-Brain Barrier (BBB) Permeability Assay (PAMPA-BBB)
A parallel artificial membrane permeability assay (PAMPA) was used to predict the BBB permeability of the compounds.
-
System : A donor plate and an acceptor plate with a filter membrane coated with a lipid solution (phosphatidylcholine in dodecane) separating them.
-
Procedure :
-
The test compound was dissolved in a buffer solution and added to the donor wells.
-
The acceptor wells were filled with a buffer solution.
-
The plates were incubated, and the concentration of the compound in both donor and acceptor wells was determined by UV-spectroscopy.
-
The permeability coefficient (Pe) was calculated.
-
In Vivo Ameliorating Effect on Scopolamine-Induced Memory Impairment in Mice
-
Animals : Male Kunming mice were used.
-
Procedure :
-
Mice were divided into control, model, positive control (Rivastigmine), and test compound groups.
-
The test compounds were administered orally for 7 days.
-
On the 7th day, 30 minutes after the final administration, scopolamine (B1681570) was injected intraperitoneally to induce memory impairment.
-
After 30 minutes, the learning and memory abilities of the mice were evaluated using a step-down passive avoidance test.
-
Visualizations
Cholinergic Signaling Pathway in Alzheimer's Disease
The cholinergic hypothesis of Alzheimer's disease suggests that a deficiency in the neurotransmitter acetylcholine (B1216132) (ACh) contributes to cognitive decline. Butyrylcholinesterase (BChE) is an enzyme that, along with acetylcholinesterase (AChE), hydrolyzes ACh in the synaptic cleft, thus terminating the signal. In the Alzheimer's brain, AChE activity decreases while BChE activity increases, making BChE a key therapeutic target.
Caption: Cholinergic signaling and the role of BChE inhibition.
Experimental Workflow for the Evaluation of BChE Inhibitors
This diagram illustrates the logical progression of the experimental work, from the synthesis of the compounds to their in vivo evaluation.
Safety Operating Guide
Proper Disposal Procedures for NR-11c: A Comprehensive Guide
Important Notice: The product "NR-11c" has been identified as likely being NuGenTec® NR 11 , a mildly alkaline, sodium nitrite-based indoor rust preventative. This guide is based on the technical data for this product and general safety protocols for sodium nitrite (B80452) solutions. It is imperative to obtain the official Safety Data Sheet (SDS) from the manufacturer for specific handling and disposal instructions for the exact product in use.
This document provides essential safety and logistical information for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this chemical, minimizing risks to personnel and the environment.
Essential Safety and Logistical Information
This compound is a water-soluble, mildly alkaline liquid with a primary active ingredient of sodium nitrite. While it is non-flammable and has no odor, it is classified as a combustible liquid that can cause skin irritation and may be toxic to aquatic life.[1] Improper disposal can lead to environmental contamination and potential health hazards.
Operational Plan:
-
Risk Assessment: Before handling, conduct a thorough risk assessment of the disposal procedure.
-
Personnel Training: Ensure all personnel involved in the disposal process are trained on the hazards of sodium nitrite and the specific procedures outlined in this guide and the product's SDS.
-
Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.
-
Designated Disposal Area: Carry out all disposal procedures in a well-ventilated area, preferably within a chemical fume hood.
-
Waste Collection: Use clearly labeled, dedicated waste containers for collecting this compound waste.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, based on available information for NuGenTec® NR 11.
| Property | Value |
| Physical State | Mild Alkaline Liquid |
| Concentration Range | 1-10% |
| Operating Temperatures | Ambient |
| pH (5% solution) | 9.5 - 10.5 |
| VOC Content | Zero |
| Storage Temperature | 40°F - 120°F (4.4°C - 48.9°C) |
Detailed Disposal Protocol
The recommended method for the disposal of small quantities of this compound in a laboratory setting is through chemical neutralization. This protocol is intended for experienced laboratory personnel.
Materials:
-
This compound waste solution
-
Sodium bisulfite (NaHSO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Starch-iodide test paper
-
Dilute sulfuric acid (5%)
-
Sodium carbonate (Na₂CO₃) or sodium hydroxide (B78521) (NaOH) solution (5%)
-
Appropriate waste container, clearly labeled
-
Personal Protective Equipment (as listed above)
-
Chemical fume hood
Procedure:
-
Preparation:
-
Perform the entire procedure in a chemical fume hood.
-
Ensure all necessary materials and PPE are readily available.
-
Measure the volume of the this compound waste solution to be treated.
-
-
Acidification:
-
Slowly and with stirring, add dilute sulfuric acid to the this compound solution until the pH is between 2 and 3. This step converts the nitrite to nitrous acid.
-
-
Neutralization of Nitrite:
-
While stirring the acidified solution, slowly add a 10% solution of sodium bisulfite or sodium thiosulfate.
-
The amount of reducing agent to add should be approximately 1.5 times the stoichiometric amount of sodium nitrite in the waste.
-
Continue adding the reducing agent until a drop of the solution no longer produces a blue-black color on starch-iodide test paper. This indicates that all the nitrite has been reduced.
-
-
Final pH Adjustment:
-
Once the nitrite is fully neutralized, adjust the pH of the solution to between 6 and 8 by slowly adding a solution of sodium carbonate or sodium hydroxide.
-
-
Final Disposal:
-
The neutralized solution can now be disposed of down the drain with copious amounts of water, in accordance with local regulations.
-
If local regulations prohibit drain disposal of the resulting solution, it should be collected in a labeled hazardous waste container for pickup by a certified waste disposal company.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the decision-making process for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
